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  • Product: N-(4-Methylbenzyl)propan-2-amine
  • CAS: 70894-75-6

Core Science & Biosynthesis

Foundational

"N-(4-Methylbenzyl)propan-2-amine" synthesis routes

An In-depth Technical Guide to the Synthesis of N-(4-Methylbenzyl)propan-2-amine Abstract N-(4-Methylbenzyl)propan-2-amine is a secondary amine of interest in synthetic organic chemistry, serving as a versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(4-Methylbenzyl)propan-2-amine

Abstract

N-(4-Methylbenzyl)propan-2-amine is a secondary amine of interest in synthetic organic chemistry, serving as a versatile building block for more complex molecular architectures. This technical guide provides a detailed exploration of the principal synthetic routes for its preparation, designed for researchers, chemists, and professionals in drug development. The guide focuses on two primary, field-proven methodologies: Reductive Amination and Direct N-Alkylation. Each route is analyzed from a mechanistic standpoint, explaining the causality behind the selection of reagents and reaction conditions. Detailed, step-by-step experimental protocols are provided, alongside a comparative analysis to guide researchers in selecting the optimal strategy based on laboratory or industrial-scale requirements, such as yield, purity, cost-effectiveness, and environmental impact.

Physicochemical Properties and Structural Information

A foundational understanding of the target molecule's properties is critical for synthesis, purification, and characterization.

PropertyValueSource
IUPAC Name N-(4-methylbenzyl)propan-2-amineChemSrc[1]
Synonyms Isopropyl-(4-methyl-benzyl)-amine, N-isopropyl-p-toluidineChemSrc[1]
CAS Number 70894-75-6ChemSrc[1]
Molecular Formula C₁₁H₁₇NChemSrc[1]
Molecular Weight 163.26 g/mol Derived from Formula
Boiling Point 228.7 °C at 760 mmHg (Predicted)ChemSrc[1]
Density 0.903 g/cm³ (Predicted)ChemSrc[1]

Retrosynthetic Analysis

Retrosynthesis provides a logical framework for designing synthetic routes by deconstructing the target molecule into readily available starting materials. For N-(4-Methylbenzyl)propan-2-amine, two primary disconnections of the core C-N bond are evident.

G cluster_0 Disconnection Pathways cluster_1 Route A: Reductive Amination cluster_2 Route B: Direct N-Alkylation TM N-(4-Methylbenzyl)propan-2-amine C1 Implies Imine Intermediate TM->C1 C-N bond disconnection C2 Implies SN2 Reaction TM->C2 C-N bond disconnection SM1 4-Methylbenzaldehyde C1->SM1 SM2 Propan-2-amine (Isopropylamine) C1->SM2 SM3 4-Methylbenzyl Halide (e.g., Chloride) C2->SM3 SM4 Propan-2-amine (Isopropylamine) C2->SM4

Caption: Retrosynthetic analysis of N-(4-Methylbenzyl)propan-2-amine.

This analysis logically leads to two distinct synthetic strategies, each with its own set of advantages and experimental considerations.

Synthesis Route 1: Reductive Amination

Reductive amination is arguably the most versatile and widely employed method for synthesizing amines.[2][3] This one-pot or stepwise process involves the reaction of a carbonyl compound (4-methylbenzaldehyde) with an amine (isopropylamine) to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine.[3][4]

Mechanistic Overview

The reaction proceeds in two distinct stages:

  • Imine Formation: Isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This is followed by dehydration to yield a Schiff base (an N-substituted imine). This step is typically acid-catalyzed and reversible.

  • Reduction: A reducing agent is introduced to selectively reduce the C=N double bond of the imine to a C-N single bond, yielding the final product.

G cluster_0 Reductive Amination Mechanism Reactants 4-Methylbenzaldehyde + Isopropylamine Imine Schiff Base (Imine Intermediate) C=N bond formation Reactants->Imine Dehydration (-H₂O) (Acid Catalysis) Product N-(4-Methylbenzyl)propan-2-amine Imine->Product Reduction (+ [H])

Caption: General mechanism for the reductive amination pathway.

Key Reagents & Rationale

The critical choice in this synthesis is the reducing agent. The ideal reagent should be powerful enough to reduce the imine but not so reactive that it reduces the starting aldehyde before the imine can form.

Reducing AgentCausality & Experimental Considerations
Sodium Borohydride (NaBH₄) A common, inexpensive hydride donor. It is often used in a stepwise process where the imine is formed first, followed by the addition of NaBH₄.[2] If added simultaneously, it can prematurely reduce the aldehyde. Methanol is a common solvent.
Sodium Cyanoborohydride (NaBH₃CN) Milder and more selective than NaBH₄.[3] It is stable in mildly acidic conditions (pH 4-6) required for imine formation, allowing for a true one-pot reaction. Its selectivity stems from the electron-withdrawing cyanide group, which makes it less reactive towards carbonyls but effective for reducing the more electrophilic protonated iminium ion.[3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A non-toxic and highly effective alternative to NaBH₃CN.[3] It is particularly useful for reactions with aliphatic amines. It is mild, does not reduce aldehydes or ketones at an appreciable rate, and does not require strict pH control, making it a preferred reagent in modern organic synthesis.
Catalytic Hydrogenation (H₂/Catalyst) A "green" and scalable method using hydrogen gas and a metal catalyst (e.g., Palladium on Carbon, Platinum on Carbon, or Raney Nickel).[5][6] The reaction is driven to completion as the imine is formed and immediately hydrogenated. This method avoids stoichiometric metal hydride waste.
Detailed Experimental Protocol (Catalytic Hydrogenation)

This protocol is adapted from established procedures for synthesizing N-benzylamines via reductive amination.[5][6]

Materials:

  • 4-Methylbenzaldehyde (p-Tolualdehyde)

  • Isopropylamine (Propan-2-amine)

  • Methanol (MeOH)

  • Palladium on Carbon (5% Pd/C)

  • Hydrogen (H₂) gas supply

  • Standard glassware for atmospheric pressure reactions

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add methanol (100 mL) and isopropylamine (1.1 equivalents).

  • Aldehyde Addition: Cool the solution in an ice bath. Slowly add 4-methylbenzaldehyde (1.0 equivalent) dropwise over 15-20 minutes, maintaining the temperature below 20°C.

  • Imine Formation: Allow the mixture to stir at room temperature for 4-6 hours. The progress of imine formation can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Catalyst Addition: Once imine formation is near completion, carefully add 5% Pd/C (0.5-1.0 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a dedicated hydrogenation apparatus) and maintain a hydrogen atmosphere with vigorous stirring.

  • Reaction Monitoring: The reaction is typically complete within 5-24 hours at atmospheric pressure. Monitor the disappearance of the imine intermediate by GC.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with a small amount of methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting N-(4-Methylbenzyl)propan-2-amine can be purified further by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Synthesis Route 2: Direct N-Alkylation

Direct N-alkylation is a classical method for forming C-N bonds via a nucleophilic substitution reaction.[7] In this case, the nitrogen atom of isopropylamine acts as the nucleophile, displacing a halide from 4-methylbenzyl halide.

Mechanistic Overview & Challenges

The reaction proceeds via a standard SN2 mechanism. However, a significant challenge is over-alkylation . The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the benzyl halide to form an undesired tertiary amine.

Mitigation Strategy: The primary method to favor mono-alkylation is to use a large excess of the starting amine (isopropylamine). This ensures that the benzyl halide is statistically more likely to encounter a molecule of the primary amine rather than the secondary amine product.

Detailed Experimental Protocol

This protocol is based on general procedures for the N-alkylation of primary amines.[8]

Materials:

  • 4-Methylbenzyl chloride

  • Isopropylamine (large excess, e.g., 5-10 equivalents)

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or Ethanol (EtOH) as solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine isopropylamine (5-10 equivalents) and the chosen solvent (e.g., acetonitrile).

  • Base Addition: Add powdered potassium carbonate (2.0 equivalents). The base acts as an acid scavenger to neutralize the HCl formed during the reaction, preventing the formation of the unreactive isopropylammonium salt.

  • Alkyl Halide Addition: Slowly add 4-methylbenzyl chloride (1.0 equivalent) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC, observing the disappearance of the 4-methylbenzyl chloride.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess isopropylamine. The residue can be purified by column chromatography on silica gel or vacuum distillation to isolate the pure N-(4-Methylbenzyl)propan-2-amine.

Comparative Analysis of Synthesis Routes

The choice between reductive amination and direct alkylation depends on several factors, including scale, available equipment, and desired purity.

G Start Choose Synthesis Route for N-(4-Methylbenzyl)propan-2-amine Purity Is High Purity / Low Byproduct Formation Critical? Start->Purity Scale Is the Synthesis for Large Scale / Industrial Use? Purity->Scale No RA Select Reductive Amination Purity->RA Yes Scale->RA Yes (Catalytic H2) DA Consider Direct Alkylation Scale->DA No

Caption: Decision workflow for selecting a synthetic route.

FeatureReductive Amination (Catalytic H₂)Direct N-Alkylation
Selectivity Very high; minimal side products. The reaction is clean and avoids over-alkylation.Moderate; risk of over-alkylation to form a tertiary amine, requiring purification.
Atom Economy High. The primary byproduct is water. Catalytic hydrogenation is particularly "green."Lower. Requires a stoichiometric base, generating salt waste. A large excess of amine is often needed.
Reagent Safety Hydrogen gas is flammable and requires appropriate handling and equipment. Hydride reagents can be moisture-sensitive.4-Methylbenzyl chloride is a lachrymator. Solvents may be flammable.
Scalability Excellent, especially the catalytic hydrogenation route, which is common in industrial processes.Moderate. Managing large excesses of volatile amines and handling salt byproducts can be challenging on a large scale.
Cost Starting materials are readily available. The cost of the metal catalyst can be a factor, but it can often be recovered and reused.Can be cost-effective if the excess amine is recovered and recycled.
Overall Recommendation Preferred method for its high selectivity, cleanliness, and scalability.A viable alternative, particularly for small-scale synthesis where simplicity is desired and purification is straightforward.

Conclusion

The synthesis of N-(4-Methylbenzyl)propan-2-amine is most efficiently and selectively achieved through reductive amination . This method, particularly when employing catalytic hydrogenation or modern reagents like sodium triacetoxyborohydride, offers superior control over the reaction, minimizes byproduct formation, and aligns with the principles of green chemistry. While direct N-alkylation presents a mechanistically simpler alternative, it is often compromised by issues of over-alkylation, which necessitates more rigorous purification and can lead to lower overall yields of the desired secondary amine. For researchers and drug development professionals requiring high-purity material and scalable processes, reductive amination stands as the authoritative and recommended synthetic strategy.

References

  • PubChem. 1-(4-Methylphenyl)propane-2-amine. National Center for Biotechnology Information. [Link]

  • ChemSrc. ISOPROPYL-(4-METHYL-BENZYL)-AMINE. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]

  • Ghaffar, T., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Google Patents. The batch (-type) preparation method of N methyl isopropylamines.
  • Google Patents.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • ResearchGate. Reductive aminations of benzaldehyde. [Link]

  • Bhatia, G., et al. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Google Patents. Synthesis method of N-methyl isopropyl amine.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of N-(4-Methylbenzyl)propan-2-amine

This guide provides a detailed technical overview of N-(4-Methylbenzyl)propan-2-amine, a secondary amine with potential applications in pharmaceutical and chemical research. The document outlines its synthesis, structura...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of N-(4-Methylbenzyl)propan-2-amine, a secondary amine with potential applications in pharmaceutical and chemical research. The document outlines its synthesis, structural elucidation through spectroscopic methods, and key physicochemical properties, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

N-(4-Methylbenzyl)propan-2-amine, with the CAS Number 70894-75-6, is a secondary amine characterized by an isopropyl group and a 4-methylbenzyl group attached to a central nitrogen atom. Its structure combines an aliphatic amine moiety with an aromatic ring, making it a valuable intermediate in organic synthesis. The presence of the tolyl (4-methylbenzyl) group can influence its lipophilicity and potential interactions with biological targets, a feature often explored in medicinal chemistry.

Molecular Formula: C₁₁H₁₇N

Molecular Weight: 163.26 g/mol

The structural similarity of N-substituted benzylamines to endogenous phenethylamines suggests their potential for biological activity. Variations in substitution on the benzyl and amine moieties can significantly alter their pharmacological profiles.

Synthesis of N-(4-Methylbenzyl)propan-2-amine

The most direct and widely applicable method for the synthesis of N-(4-Methylbenzyl)propan-2-amine is the reductive amination of 4-methylbenzaldehyde with propan-2-amine (isopropylamine). This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the target secondary amine.

SynthesisWorkflow Reactant1 4-Methylbenzaldehyde Intermediate N-(4-methylbenzylidene)propan-2-amine (Imine Intermediate) Reactant1->Intermediate Condensation (-H₂O) Reactant2 Propan-2-amine Reactant2->Intermediate Product N-(4-Methylbenzyl)propan-2-amine Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄, NaBH₃CN) ReducingAgent->Product

Causality in Experimental Choices

The choice of a one-pot reductive amination is predicated on efficiency and yield. The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both imine formation and the subsequent reduction. The selection of the reducing agent is critical. Sodium borohydride (NaBH₄) is a cost-effective and common choice. For substrates with acid-sensitive functional groups, a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be employed, as they are more selective for the iminium ion over the aldehyde. The addition of a catalytic amount of acid, such as acetic acid, can accelerate the initial imine formation.

Self-Validating Experimental Protocol

The following protocol for the synthesis of N-(4-Methylbenzyl)propan-2-amine is designed to be self-validating through in-process monitoring and clear purification steps.

Materials:

  • 4-Methylbenzaldehyde

  • Propan-2-amine (Isopropylamine)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Glacial Acetic Acid (optional)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzaldehyde (1 equivalent) in anhydrous methanol. Add propan-2-amine (1.2 equivalents) dropwise at room temperature. If desired, add a catalytic amount of glacial acetic acid (0.1 equivalents). Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the aldehyde and the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the imine is fully consumed as indicated by TLC or GC-MS.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add diethyl ether and a saturated sodium bicarbonate solution to neutralize any remaining acid and to basify the amine. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude N-(4-Methylbenzyl)propan-2-amine can be further purified by vacuum distillation or column chromatography on silica gel.

Structural Characterization

The molecular structure of N-(4-Methylbenzyl)propan-2-amine can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each type of proton in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Isopropyl -CH₃~1.1Doublet6H
Aromatic -CH₃~2.3Singlet3H
Isopropyl -CH~2.8Septet1H
Benzyl -CH₂~3.7Singlet2H
Aromatic -CH (ortho to CH₂)~7.1Doublet2H
Aromatic -CH (meta to CH₂)~7.2Doublet2H
Amine N-HVariable (broad singlet)Broad Singlet1H

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

Carbon Assignment Expected Chemical Shift (ppm)
Isopropyl -CH₃~22
Aromatic -CH₃~21
Isopropyl -CH~49
Benzyl -CH₂~54
Aromatic -CH~128-129
Aromatic Quaternary -C~136-138
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretching3300-3500 (weak, sharp)
C-H (sp³)Stretching2850-3000
C-H (aromatic)Stretching3000-3100
C=C (aromatic)Stretching1600-1450
C-NStretching1020-1250
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 163.

  • Major Fragmentation Pathways: A primary fragmentation pathway for N-benzylamines is the benzylic cleavage, leading to the formation of a stable tropylium ion or a benzyl cation.

    • Benzylic Cleavage: Loss of an isopropyl group to form the [M - 43]⁺ fragment at m/z = 120.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of an iminium ion. Loss of a methyl group from the isopropyl moiety would result in a fragment at m/z = 148. The most prominent fragmentation is often the cleavage of the bond between the benzylic carbon and the nitrogen, leading to a fragment corresponding to the 4-methylbenzyl cation at m/z = 105.

MassSpecFragmentation cluster_M Molecular Ion (M⁺) cluster_frags Key Fragments M [C₁₁H₁₇N]⁺ m/z = 163 F1 [C₈H₁₀N]⁺ m/z = 120 (Loss of isopropyl) M->F1 Benzylic Cleavage F2 [C₈H₉]⁺ m/z = 105 (4-Methylbenzyl cation) M->F2 Alpha-Cleavage F3 [C₁₀H₁₄N]⁺ m/z = 148 (Loss of methyl) M->F3 Alpha-Cleavage

Potential Applications in Drug Development

While specific applications for N-(4-Methylbenzyl)propan-2-amine are not extensively documented in publicly available literature, the N-benzylamine scaffold is a common motif in a variety of pharmacologically active compounds. N-isopropylbenzylamine, a closely related analog, has been investigated as an intermediate in the synthesis of pharmaceuticals, including beta-blockers, antihistamines, and local anesthetics.[1] The introduction of a methyl group on the phenyl ring, as in the case of the title compound, can modulate the electronic and steric properties, potentially leading to altered target affinity and pharmacokinetic profiles. This makes N-(4-Methylbenzyl)propan-2-amine a compound of interest for library synthesis in drug discovery programs targeting receptors and enzymes that recognize phenethylamine-like structures.

Safety and Handling

N-(4-Methylbenzyl)propan-2-amine is an amine and should be handled with appropriate safety precautions. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[2] It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(4-Methylbenzyl)propan-2-amine is a readily synthesizable secondary amine with potential as a building block in medicinal chemistry and organic synthesis. Its structure can be reliably confirmed through standard spectroscopic methods. This technical guide provides a foundational understanding of its synthesis, characterization, and potential utility, serving as a valuable resource for researchers in the field.

References

  • PubChem. 1-(4-Methylphenyl)propane-2-amine. National Center for Biotechnology Information. [Link]

  • ResearchGate. 2-Methyl-N-[(E)-4-nitrobenzylidene]propan-2-amine. [Link]

  • PharmaCompass. benzyl-isopropyl-amine. [Link]

  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Bloomtech. What are the pharmaceutical properties of N-Isopropylbenzylamine? [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. A novel method for synthesis of optically pure beta-amino alcohols.
  • Doc Brown's Chemistry. mass spectrum of propan-2-amine. [Link]

  • Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine. [Link]

  • Wuxi Weiheng Chemical Co., Ltd. Synthetic Methods and Use of Isopropylamine. [Link]

  • Doc Brown's Chemistry. infrared spectrum of propan-2-amine. [Link]

  • ACS Publications. New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(4-Methylbenzyl)propan-2-amine

Disclaimer: Direct experimental spectroscopic data for N-(4-Methylbenzyl)propan-2-amine is not widely available in public databases. This guide has been constructed by a Senior Application Scientist to provide a robust,...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental spectroscopic data for N-(4-Methylbenzyl)propan-2-amine is not widely available in public databases. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The protocols and interpretations herein represent a rigorous scientific forecast intended to guide researchers in their own analytical endeavors.

Introduction

N-(4-Methylbenzyl)propan-2-amine is a secondary amine featuring a substituted benzyl group and an isopropyl group attached to the nitrogen atom. Its structural motifs are common in medicinal chemistry and organic synthesis. A thorough spectroscopic characterization is fundamental to confirming its identity, purity, and structure in any research or development context. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind each predicted signal is explained, providing a framework for the empirical analysis of this molecule and its derivatives.

Synthesis Pathway: Reductive Amination

A common and efficient method for synthesizing N-(4-Methylbenzyl)propan-2-amine is through the reductive amination of 4-methylbenzaldehyde with propan-2-amine (isopropylamine). This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine.

The choice of reducing agent is critical for selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the starting aldehyde, yet potent enough to reduce the intermediate iminium ion.[1] Alternative reagents like sodium cyanoborohydride (NaBH₃CN) can also be employed.[1]

G cluster_reactants Reactants cluster_products Products 4-methylbenzaldehyde 4-Methylbenzaldehyde imine Imine Intermediate 4-methylbenzaldehyde->imine + Propan-2-amine - H₂O isopropylamine Propan-2-amine isopropylamine->imine target_amine N-(4-Methylbenzyl)propan-2-amine imine->target_amine + [H⁻] reductant NaBH(OAc)₃ reductant->target_amine

Figure 1: Reductive amination synthesis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by mapping its carbon and hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), and their proximity to other protons (splitting pattern).

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Signal Label Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration Assignment Justification
a 7.18 Doublet 2H Ar-H (ortho to CH₂) Protons on a p-substituted ring typically appear as an AA'BB' system. These protons are adjacent to the electron-donating alkyl group. Similar protons in p-xylene appear at ~7.07 ppm.[2][3]
b 7.12 Doublet 2H Ar-H (ortho to CH₃) These protons are adjacent to the methyl group. The benzylic amine group has a modest deshielding effect.
c 3.65 Singlet 2H Ar-CH₂ -N Benzylic protons adjacent to a nitrogen are deshielded. The signal is a singlet as there are no adjacent protons.
d 2.85 Septet 1H N-CH (CH₃)₂ The methine proton is coupled to the six equivalent methyl protons, resulting in a septet (n+1 rule). Its position is downfield due to the adjacent nitrogen.
e 2.35 Singlet 3H Ar-CH₃ Aromatic methyl protons typically resonate in this region. The value for p-xylene is ~2.31 ppm.[2][3]
f 1.05 Doublet 6H N-CH(C H₃)₂ The six methyl protons are equivalent and are split by the single methine proton into a doublet.

| g | ~1.5 (variable) | Broad Singlet | 1H | N-H | The N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. This signal will disappear upon a D₂O shake.[4] |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Processing: Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments in the molecule.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) (Predicted) Assignment Justification
138.0 C -CH₂ (Quaternary) The aromatic carbon attached to the benzylic group. In p-xylene, the quaternary carbons are at ~134.7 ppm.[2][5] The N-alkyl group provides a slight variation.
136.5 C -CH₃ (Quaternary) The aromatic carbon attached to the methyl group.
129.5 C H (ortho to CH₂) Aromatic methine carbons. In p-xylene, the aromatic CH carbons are at ~128.9 ppm.[2][5]
129.0 C H (ortho to CH₃) Due to symmetry in the p-substituted ring, two pairs of aromatic carbons are expected.
53.0 Ar-C H₂-N The benzylic carbon is significantly deshielded by the adjacent nitrogen atom.
48.5 N-C H(CH₃)₂ The isopropyl methine carbon is also deshielded by the nitrogen.
22.5 N-CH(C H₃)₂ The two equivalent methyl carbons of the isopropyl group.

| 21.0 | Ar-C H₃ | The aromatic methyl carbon, consistent with the value for p-xylene (~21.0 ppm).[2][5] |

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial for reducing acquisition time.

  • Instrument: A 125 MHz NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) (Predicted) Intensity Vibration Functional Group Justification
3350 - 3310 Weak-Medium N-H Stretch Secondary Amine Secondary amines characteristically show a single, relatively sharp N-H stretching band in this region, which is less intense and sharper than an alcohol's O-H stretch.[4][6]
3050 - 3010 Medium C-H Stretch Aromatic (sp²) Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
2960 - 2850 Strong C-H Stretch Aliphatic (sp³) Multiple strong bands corresponding to the asymmetric and symmetric stretching of the methyl and methylene groups.
1615, 1510 Medium-Weak C=C Stretch Aromatic Ring Characteristic absorptions for the benzene ring skeleton.
1250 - 1020 Medium C-N Stretch Aliphatic Amine The stretching vibration of the C-N bond is expected in this region.[7]

| 820 | Strong | C-H Bend | p-Substituted Ring | A strong out-of-plane bending vibration is characteristic of 1,4-disubstituted (para) aromatic rings. |

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺•): The molecular formula is C₁₂H₁₉N, giving a molecular weight of 177.29 g/mol . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak is predicted at m/z = 177 .[4] This peak may be of moderate to low intensity.

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: The bond between the benzylic carbon and the aromatic ring can cleave, but the most favorable fragmentation is often cleavage of the bond beta to the aromatic ring (alpha to the nitrogen).

    • Alpha-Cleavage: The C-C bond adjacent (alpha) to the nitrogen atom is a common point of cleavage. This is a highly favored pathway for amines as it leads to a resonance-stabilized iminium cation.[4]

      • Pathway A: Loss of an isopropyl radical (•CH(CH₃)₂) from the molecular ion results in the 4-methylbenzylaminium ion at m/z = 120 .

      • Pathway B: Loss of a 4-methylbenzyl radical (•CH₂-C₆H₄-CH₃) results in the isopropyliminium ion at m/z = 72 . This is often a very prominent peak in similar structures.

    • Tropylium Ion Formation: The 4-methylbenzyl cation formed from cleavage can rearrange to a stable methyltropylium ion at m/z = 105 .

Predicted Key Fragments:

m/z (Predicted) Relative Intensity Ion Structure
177 Low-Medium [C₁₂H₁₉N]⁺• (Molecular Ion)
162 Low [M - CH₃]⁺
120 Medium [CH₃-C₆H₄-CH₂NH]⁺
105 Strong [C₈H₉]⁺ (methyltropylium ion)

| 72 | High (Base Peak) | [CH₂=N⁺H-CH(CH₃)₂] |

G M [C₁₂H₁₉N]⁺• m/z = 177 (Molecular Ion) F2 [C₄H₁₀N]⁺ m/z = 72 (Base Peak) M->F2 - •C₈H₉ F3 [C₈H₁₀N]⁺ m/z = 120 M->F3 - •C₃H₇ F1 [C₈H₉]⁺ m/z = 105 (Methyltropylium) F3->F1 - •NH₂

Figure 2: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analyzer: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions and generate a mass spectrum displaying the relative abundance of each ion.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for N-(4-Methylbenzyl)propan-2-amine. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra are grounded in the fundamental principles of spectroscopy and supported by data from analogous chemical structures. By understanding the rationale behind the expected spectral features—from the distinct signals of the p-substituted aromatic ring to the characteristic fragmentation of a secondary amine—researchers are better equipped to undertake, interpret, and validate their own empirical analyses. This document serves as a foundational reference for the synthesis, purification, and structural confirmation of this compound in advanced research and development settings.

References

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019). Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Quora. (2021). How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why? Available at: [Link]

  • Kevan Science. (2017). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. YouTube. Available at: [Link]

  • Biological Magnetic Resonance Bank. p-Xylene - BMRB entry bmse000834. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of propan-2-amine. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-2-amine. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • University of Calgary. IR: amines. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum of p-Xylene. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to N-Benzyl Phenethylamine Derivatives: Synthesis, Analysis, and Pharmacological Exploration

Introduction: The N-Benzyl Phenethylamine Scaffold - A Versatile Core in Medicinal Chemistry The N-benzyl phenethylamine framework represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Benzyl Phenethylamine Scaffold - A Versatile Core in Medicinal Chemistry

The N-benzyl phenethylamine framework represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of pharmacologically active agents. Its structural motif, characterized by a phenethylamine core N-substituted with a benzyl group, is found in numerous compounds that interact with key biological targets within the central and peripheral nervous systems. The inherent modularity of this scaffold allows for systematic chemical modifications, enabling researchers to fine-tune the pharmacological properties of the resulting derivatives to achieve desired potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals working with N-benzyl phenethylamine derivatives. We will delve into the synthesis, purification, characterization, and pharmacological evaluation of these compounds, using N-(4-Methylbenzyl)propan-2-amine as a representative example to illustrate key concepts and methodologies. The principles and protocols described herein are broadly applicable to the synthesis and study of a wide range of analogs and derivatives within this important class of molecules.

Synthesis of N-Benzyl Phenethylamine Derivatives via Reductive Amination

Reductive amination is a robust and widely employed method for the synthesis of N-benzyl phenethylamine derivatives. This one-pot reaction involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial as it is selective for the iminium ion and does not reduce the starting aldehyde, thus minimizing side reactions.

Detailed Experimental Protocol: Synthesis of N-(4-Methylbenzyl)propan-2-amine

This protocol provides a step-by-step methodology for the synthesis of N-(4-Methylbenzyl)propan-2-amine from 4-methylbenzaldehyde and propan-2-amine.

Materials:

  • 4-Methylbenzaldehyde

  • Propan-2-amine (isopropylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Amine Addition: Add propan-2-amine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Reduction: In a separate container, weigh out sodium triacetoxyborohydride (1.5 eq). Add the STAB portion-wise to the reaction mixture over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

General Synthetic Workflow Diagram

G cluster_synthesis Reductive Amination Workflow start Starting Materials: - Substituted Benzaldehyde - Primary/Secondary Amine reaction Reaction: - Stir at room temperature - Monitor by TLC/LC-MS start->reaction 1. Mix and stir reagents Reagents: - Anhydrous Solvent (e.g., DCM) - NaBH(OAc)3 (STAB) reagents->reaction 2. Add STAB workup Aqueous Workup: - Quench with NaHCO3 - Extract with organic solvent reaction->workup 3. Reaction complete purification Purification: - Column Chromatography workup->purification 4. Isolate crude product product Final Product: N-Benzyl Phenethylamine Derivative purification->product 5. Isolate pure product

Caption: General workflow for the synthesis of N-benzyl phenethylamine derivatives.

Scope of the Reaction: Generating Analogs

The versatility of reductive amination allows for the synthesis of a diverse library of derivatives by simply varying the starting materials.

Starting AldehydeStarting AmineResulting Product
4-MethylbenzaldehydePropan-2-amineN-(4-Methylbenzyl)propan-2-amine
BenzaldehydePhenethylamineN-Benzylphenethylamine
4-MethoxybenzaldehydeAmphetamineN-(4-Methoxybenzyl)amphetamine
3,4-DimethoxybenzaldehydeDopamineN-(3,4-Dimethoxybenzyl)dopamine

Purification and Structural Characterization

Purification of the crude product is typically achieved by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product; a gradient of ethyl acetate in hexanes is often a good starting point.

Standard Characterization Techniques

The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic methods.

TechniquePurposeExpected Observations for N-(4-Methylbenzyl)propan-2-amine
¹H NMR Confirms the proton framework of the molecule.Peaks corresponding to the aromatic protons of the 4-methylbenzyl group, the benzylic protons, the methine and methyl protons of the isopropyl group, and the N-H proton.
¹³C NMR Confirms the carbon skeleton of the molecule.Resonances for all unique carbon atoms in the molecule.
LC-MS Determines purity and confirms molecular weight.A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ ion.
FTIR Identifies key functional groups.Characteristic absorption bands for N-H stretching, C-H (aromatic and aliphatic) stretching, and C=C (aromatic) stretching.

Pharmacological Evaluation and Structure-Activity Relationships (SAR)

N-benzyl phenethylamine derivatives are known to interact with a variety of biological targets, most notably monoamine transporters and G-protein coupled receptors (GPCRs). The specific pharmacological profile of a given derivative is highly dependent on its substitution pattern.

Hypothetical Signaling Pathway

Many N-benzyl phenethylamine derivatives are known to interact with adrenergic and serotonergic receptors, which are GPCRs that modulate intracellular signaling cascades, such as the adenylyl cyclase pathway.

G cluster_pathway Hypothetical GPCR Signaling Pathway ligand N-Benzyl Phenethylamine Derivative (Ligand) receptor GPCR (e.g., Adrenergic Receptor) ligand->receptor Binds to g_protein G-Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Modulates camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates targets, leading to

Caption: A potential signaling pathway modulated by N-benzyl phenethylamine derivatives.

General Protocol: In Vitro Receptor Binding Assay

This protocol outlines a general method for assessing the binding affinity of synthesized compounds to a specific receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor

  • Synthesized compounds (test ligands)

  • Assay buffer

  • Scintillation vials and cocktail

  • Filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a known saturating ligand (for non-specific binding), or the test compound.

  • Incubation: Incubate the plate at an appropriate temperature for a sufficient time to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the data and determine the IC₅₀ value, which can then be used to calculate the Ki (inhibitory constant).

Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical SAR trends for this class of compounds based on established medicinal chemistry principles.

ModificationEffect on ActivityRationale
Substitution on the Benzyl Ring Can modulate potency and selectivity. Electron-donating groups (e.g., methoxy) may increase affinity for certain receptors, while electron-withdrawing groups (e.g., chloro) may decrease it.Substituents alter the electronic and steric properties of the molecule, influencing how it fits into the receptor's binding pocket.
Substitution on the Phenethylamine Ring Can significantly alter the mechanism of action. For example, hydroxylation can impart receptor agonist properties.These modifications can introduce new hydrogen bonding interactions or alter the overall lipophilicity of the compound.
Alkylation of the Amine N-methylation can increase potency at some targets but may also increase metabolism. Larger alkyl groups can decrease affinity due to steric hindrance.The size and nature of the N-substituent are critical for interaction with the amine binding site of the target protein.

Chiral Separation of Enantiomers

Many N-benzyl phenethylamine derivatives possess a chiral center, and it is well-established that enantiomers can have different pharmacological activities and toxicological profiles. Therefore, the separation and individual testing of enantiomers are critical.

Protocol: Chiral HPLC Separation

This protocol describes a general method for the analytical or semi-preparative separation of enantiomers using HPLC with a chiral stationary phase (CSP).

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H)

  • Racemic mixture of the synthesized compound

  • HPLC-grade solvents (e.g., hexanes, isopropanol, ethanol)

  • Amine additive (e.g., diethylamine, DEA)

Procedure:

  • Sample Preparation: Dissolve the racemic compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Method Development: Start with a standard mobile phase, such as 90:10 hexanes:isopropanol with 0.1% DEA. The amine additive is crucial for obtaining good peak shape for basic compounds.

  • Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection and Elution: Inject the sample and monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 254 nm).

  • Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., change the ratio of hexanes to alcohol, or try a different alcohol like ethanol) to improve resolution.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee) of the sample.

Conclusion and Future Directions

The N-benzyl phenethylamine scaffold continues to be a rich source of novel bioactive molecules. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new derivatives. Future research in this area will likely focus on the development of compounds with improved selectivity for specific receptor subtypes to minimize off-target effects, as well as the exploration of novel therapeutic applications beyond the traditional scope of CNS-active agents. A thorough understanding of the SAR, metabolic pathways, and toxicological profiles of these compounds will be paramount to the successful translation of these promising molecules from the laboratory to the clinic.

References

  • Reductive Amination: Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade of Innovation. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Pharmacology of Phenethylamines: Nichols, D. E. (2012). Structure–activity relationships of phenethylamine hallucinogens. Pharmacology & Therapeutics, 136(3), 339-352. [Link]

  • Chiral Separations: Chiral Technologies, Inc. (2021). A Guide to Chiral Stationary Phase Selection. [Link]

  • Receptor Binding Assays: Hulme, E. C. (2010). Receptor-Ligand Interactions: A Practical Approach. Oxford University Press. [Link]

  • N-isopropylbenzylamine Pharmacology: Li, J., et al. (2020). N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. British Journal of Pharmacology, 177(8), 1867-1879. [Link]

  • Synthesis of N-benzylamines: Huckabee, B. K., et al. (2000). A Practical, One-Pot Synthesis of N-Benzyl-α-methylbenzylamine. Organic Process Research & Development, 4(6), 594-595. [Link]

Foundational

"N-(4-Methylbenzyl)propan-2-amine" in medicinal chemistry

An In-Depth Technical Guide to N-(4-Methylbenzyl)propan-2-amine in Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-Methylbenzyl)propan-2-amine is a secondary amine that,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-Methylbenzyl)propan-2-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylbenzyl)propan-2-amine is a secondary amine that, while not extensively studied itself, possesses a unique combination of structural motifs highly pertinent to medicinal chemistry. This guide provides a comprehensive analysis of its synthesis, physicochemical properties, and, through a detailed examination of structurally analogous compounds, explores its potential as a scaffold in drug discovery. By deconstructing the molecule into its core components—the N-(4-methylbenzyl) group and the propan-2-amine backbone—we will build a rationale for its potential applications, ranging from oncology to neuropharmacology. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related chemical entities.

Introduction: Unveiling a Scaffold of Potential

The quest for novel chemical matter in drug discovery often leads to the exploration of compounds that sit at the crossroads of known pharmacophores. N-(4-Methylbenzyl)propan-2-amine is one such molecule. While specific literature on its biological activity is sparse, its constituent parts are well-established in medicinal chemistry. The propan-2-amine scaffold is the backbone of amphetamines and other CNS-active agents, suggesting a potential for neurological applications.[1][2] The N-benzyl group is a privileged moiety known to confer potent and selective activity against a range of biological targets, including enzymes and receptors.[3][4] This guide will synthesize the available chemical knowledge and provide a forward-looking perspective on the potential of N-(4-Methylbenzyl)propan-2-amine as a valuable building block in modern drug development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for its development.

PropertyValueSource
IUPAC Name N-(4-methylbenzyl)propan-2-amine[5]
Synonyms N-(4-Methylbenzyl)isopropylamine[5]
CAS Number 70894-75-6[5]
Molecular Formula C₁₁H₁₇NCalculated
Molecular Weight 163.26 g/mol Calculated
Parent Compound (unsubstituted) N-benzylpropan-2-amine (CAS: 102-97-6)[6]

Synthesis of N-(4-Methylbenzyl)propan-2-amine

The most direct and widely applicable method for the synthesis of N-(4-Methylbenzyl)propan-2-amine is reductive amination. This robust reaction involves the condensation of an aldehyde (4-methylbenzaldehyde) with a primary amine (isopropylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[7][8]

Reaction Scheme

Reductive_Amination General Scheme for Reductive Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 4-Methylbenzaldehyde Int N-(4-methylbenzylidene)propan-2-amine (Imine) R1->Int Condensation (-H₂O) plus1 + R2 Isopropylamine R2->Int P N-(4-Methylbenzyl)propan-2-amine Int->P Reduction [Reducing Agent]

Caption: Reductive amination of 4-methylbenzaldehyde and isopropylamine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[7][9]

Materials:

  • 4-Methylbenzaldehyde

  • Isopropylamine

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid (if using NaBH(OAc)₃)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • To a solution of 4-methylbenzaldehyde (1.0 eq) in methanol (or DCM), add isopropylamine (1.1-1.5 eq).

    • If using NaBH(OAc)₃, a small amount of acetic acid can be added to catalyze imine formation.

    • Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction:

    • Method A (Using NaBH₄): Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition is exothermic and may cause gas evolution.

    • Method B (Using NaBH(OAc)₃): To the initial mixture of aldehyde and amine in DCM, add sodium triacetoxyborohydride (1.5 eq) in one portion. This reagent is milder and selective for the iminium ion over the aldehyde.[9]

    • After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 3-12 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or saturated NaHCO₃ solution.

    • If methanol was used as the solvent, remove it under reduced pressure.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • The crude N-(4-Methylbenzyl)propan-2-amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality in Experimental Design
  • Choice of Reducing Agent: Sodium borohydride is a cost-effective and powerful reducing agent. However, it can also reduce the starting aldehyde if imine formation is not complete. Sodium triacetoxyborohydride is more selective for the protonated imine (iminium ion) and can be added directly to the mixture of aldehyde and amine in a "one-pot" fashion, simplifying the procedure.[9]

  • Solvent: Methanol is a good choice for NaBH₄ reductions. Dichloromethane is preferred for NaBH(OAc)₃ as the latter reagent is sensitive to protic solvents.

  • Stoichiometry: A slight excess of the amine is used to drive the imine formation equilibrium forward. An excess of the hydride reagent ensures complete reduction of the imine intermediate.

Potential in Medicinal Chemistry: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct biological data for N-(4-Methylbenzyl)propan-2-amine, we can infer potential applications by analyzing its structural components and drawing parallels with well-characterized molecules.

The N-Benzyl Moiety: A Key to Potency and Selectivity

The N-benzyl group is a frequently employed substituent in medicinal chemistry to enhance the biological activity of a parent scaffold.

  • Neuroscience: In the realm of serotonin receptor modulators, N-benzylation of phenethylamines has been shown to dramatically increase both binding affinity and functional activity at 5-HT₂ₐ and 5-HT₂c receptors.[4] This suggests that N-(4-Methylbenzyl)propan-2-amine could be investigated as a potential modulator of serotonergic systems, with applications in psychiatry or neurology.

  • Oncology: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in non-small cell lung cancer.[3] This highlights the role of the N-benzyl group in targeting protein-protein interactions within enzymes.

  • Other Therapeutic Areas: The N-benzylbenzenesulfonamide scaffold is found in inhibitors of γ-secretase, a key enzyme in the pathology of Alzheimer's disease, and in nonsteroidal glucocorticoid receptor modulators.[10]

The 4-methyl substituent on the benzyl ring can influence activity through steric and electronic effects, potentially improving metabolic stability or fine-tuning receptor interactions compared to an unsubstituted benzyl group.

The Propan-2-amine Core: A CNS-Penetrant Scaffold

The propan-2-amine (or isopropylamine) backbone is a central feature of many psychoactive compounds, most notably amphetamine and its derivatives.

  • Amphetamine Analogs: The core structure of N-(4-Methylbenzyl)propan-2-amine is closely related to 4-methylamphetamine, a known psychoactive compound.[2] This structural similarity suggests that the target molecule may possess CNS activity, potentially as a releasing agent or reuptake inhibitor of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).

  • DOx Class of Psychedelics: The 4-substituted amphetamine skeleton is the defining feature of the DOx class of potent and long-lasting psychedelic drugs, which are selective 5-HT₂ receptor agonists.[1] While N-(4-Methylbenzyl)propan-2-amine lacks the 2,5-dimethoxy substitution of the DOx family, the fundamental amphetamine backbone is present.

The N-benzyl group is significantly bulkier than the N-methyl group of methamphetamine. This increased steric bulk would likely alter its interaction with monoamine transporters and receptors, potentially leading to a different pharmacological profile—perhaps with reduced stimulant properties and enhanced receptor-mediated effects.

Hypothetical Signaling Pathway Involvement

Based on the SAR analysis, a primary avenue of investigation would be the serotonergic system. The molecule could potentially act as an agonist at 5-HT₂ₐ receptors, initiating a G-protein-coupled signaling cascade.

Hypothetical_Signaling_Pathway Hypothetical 5-HT2A Receptor Activation Compound N-(4-Methylbenzyl) propan-2-amine Receptor 5-HT2A Receptor Compound->Receptor Agonist Binding G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., gene expression, neuronal excitability) Ca_Release->Downstream PKC->Downstream

Caption: Potential signaling cascade following 5-HT2A receptor agonism.

Future Research Directions

Given the lack of direct biological data, N-(4-Methylbenzyl)propan-2-amine represents a greenfield opportunity for investigation. A logical progression of research would involve:

  • In Vitro Pharmacological Profiling:

    • Screening against a panel of CNS receptors and transporters, with a focus on serotonin (5-HT₁ₐ, 5-HT₂ₐ/B/C), dopamine (D₁, D₂), and norepinephrine receptors, as well as their respective transporters (SERT, DAT, NET).

    • Functional assays (e.g., calcium flux, IP₁ accumulation) to determine agonist, antagonist, or allosteric modulator activity at identified targets.[4]

  • Enzyme Inhibition Assays:

    • Based on analogies, screening against enzymes like USP1/UAF1 deubiquitinase or γ-secretase could reveal unexpected activities.[3][10]

  • In Vivo Behavioral Studies:

    • If CNS activity is confirmed in vitro, animal models could be used to assess its effects on locomotion, anxiety, depression, and cognition to build a preliminary behavioral profile.

  • Lead Optimization:

    • Should promising activity be discovered, the N-(4-Methylbenzyl)propan-2-amine scaffold would be an excellent starting point for a lead optimization campaign, exploring variations in the substitution patterns on both the benzyl and phenyl rings.

Conclusion

N-(4-Methylbenzyl)propan-2-amine is a readily synthesizable compound with a compelling structural profile for medicinal chemistry. While its specific biological roles remain to be elucidated, a thorough analysis of its constituent pharmacophores points toward promising, albeit hypothetical, applications in neuropharmacology and oncology. Its synthesis via reductive amination is straightforward and scalable, making it an accessible scaffold for exploratory research. This guide provides the chemical foundation and a logical, data-driven framework for initiating the investigation of this intriguing molecule, highlighting its potential as a novel starting point for the development of next-generation therapeutics.

References

  • Wikipedia. (n.d.). DOx. Retrieved from [Link]

  • PharmaCompass. (n.d.). Benzylamine, N-isopropyl-. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.
  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)propane-2-amine. Retrieved from [Link]

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  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN116444378A - Synthesis method of N-methyl isopropyl amine.
  • Bhat, S., et al. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (2), 245-248. Available at: [Link]

  • Sciencemadness.org. (2010). N-methyl isopropylamine synthesis. Retrieved from [Link]

  • Pearson. (n.d.). A common method to produce amines is the reductive amination of aldehydes and ketones. Retrieved from [Link]

  • Kim, J. H., et al. (2013). Efficient synthesis of N-methylamides and amines via 4-(alkylamino)benzyl-N-methylamine as a protecting group. Heterocycles, 87(8), 1749-1756. Available at: [Link]

  • PharmaCompass. (n.d.). Benzyl(Propan-2-Yl)Amine. Retrieved from [Link]

  • Chemsrc. (n.d.). ISOPROPYL-(4-METHYL-BENZYL)-AMINE. Retrieved from [Link]

  • PubChem. (n.d.). N-benzylpropan-2-amine;hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-TOM. Retrieved from [Link]

  • European Journal of Chemistry. (2014). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. Retrieved from [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

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Exploratory

A Technical Guide to N-(4-Methylbenzyl)propan-2-amine: A Versatile Precursor in Modern Organic Synthesis

Executive Summary N-(4-Methylbenzyl)propan-2-amine is a secondary amine that serves as a highly versatile and strategic precursor in multi-step organic synthesis. Its molecular architecture, featuring a nucleophilic seco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Methylbenzyl)propan-2-amine is a secondary amine that serves as a highly versatile and strategic precursor in multi-step organic synthesis. Its molecular architecture, featuring a nucleophilic secondary amine, a sterically influential isopropyl group, and a p-methylbenzyl moiety, offers a unique combination of reactivity and functionality. The benzyl group, in particular, can function as a readily cleavable protecting group, unmasking a secondary amine for further elaboration. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of N-(4-Methylbenzyl)propan-2-amine, with a focus on its utility in constructing complex molecular scaffolds relevant to pharmaceutical and materials science research. We present field-proven protocols, mechanistic insights, and a forward-looking perspective on its potential applications.

Core Compound Analysis: Structure and Physicochemical Profile

N-(4-Methylbenzyl)propan-2-amine is characterized by the covalent linkage of a 4-methylbenzyl group to the nitrogen atom of propan-2-amine (isopropylamine). This structure imparts a specific set of chemical properties that are advantageous for synthetic design.

  • Nucleophilic Nitrogen Center: The secondary amine is a potent nucleophile, capable of participating in a wide array of bond-forming reactions.

  • Isopropyl Group: This group provides steric bulk near the reactive nitrogen center, which can influence the regioselectivity and stereoselectivity of subsequent reactions.

  • 4-Methylbenzyl Group: This moiety serves two primary purposes. First, its electronic properties, influenced by the electron-donating methyl group, can modulate the reactivity of the amine. Second, and more critically, it acts as a robust N-protecting group that can be selectively removed under standard hydrogenolysis conditions, a cornerstone of its utility as a precursor.

Physicochemical Data

A summary of the key properties for N-(4-Methylbenzyl)propan-2-amine is provided below.

PropertyValueSource
IUPAC Name N-(4-Methylbenzyl)propan-2-amine-
Molecular Formula C₁₁H₁₇NCalculated
Molecular Weight 163.26 g/mol Calculated
CAS Number Not readily available in public databases-
Canonical SMILES CC(C)NCC1=CC=C(C)C=C1Calculated
Appearance Expected to be a colorless to pale yellow liquidAnalogous Compounds

Synthesis of N-(4-Methylbenzyl)propan-2-amine via Reductive Amination

The most efficient and widely adopted method for preparing secondary amines of this class is reductive amination.[1][2] This one-pot reaction combines a carbonyl compound with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[2][3] This approach avoids the common issue of over-alkylation often encountered in direct N-alkylation of amines with alkyl halides.[1]

Mechanistic Rationale

The synthesis proceeds via two distinct steps that occur in the same reaction vessel:

  • Imine Formation: 4-Methylbenzaldehyde reacts with propan-2-amine under mildly acidic conditions. The acid catalyzes the dehydration of the intermediate hemiaminal to form the corresponding N-(4-methylbenzylidene)propan-2-amine (a Schiff base).

  • Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde, is stable in acidic conditions, and selectively reduces the iminium ion as it forms.[4] Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used effectively.[1]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Process A 4-Methylbenzaldehyde C Imine Intermediate (N-(4-methylbenzylidene)propan-2-amine) A->C Condensation (-H₂O) B Propan-2-amine B->C D N-(4-Methylbenzyl)propan-2-amine C->D Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive amination workflow for the synthesis of N-(4-Methylbenzyl)propan-2-amine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for reductive amination.[4]

Reagents & Equipment:

  • 4-Methylbenzaldehyde (1.0 eq)

  • Propan-2-amine (Isopropylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous, ~0.2 M)

  • Glacial Acetic Acid (catalytic, ~5 mol%)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Standard aqueous work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methylbenzaldehyde and anhydrous DCM.

  • Amine Addition: Add propan-2-amine, followed by glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reductant Addition: Add sodium triacetoxyborohydride portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control any potential exotherm and off-gassing.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by silica gel column chromatography to yield the pure product.

Strategic Applications as a Synthetic Precursor

The primary value of N-(4-Methylbenzyl)propan-2-amine lies in its role as a protected secondary amine building block.

The Benzyl Moiety as a Removable Protecting Group

In complex syntheses, it is often necessary to mask the reactivity of an amine while other parts of a molecule are being modified. The N-(4-methylbenzyl) group is an excellent choice for this purpose. It is stable to a wide range of reaction conditions (e.g., organometallic reagents, many oxidizing/reducing agents) but can be cleanly removed via catalytic hydrogenolysis.

Debenzylation Protocol:

  • Reaction: The protected amine is dissolved in a solvent like ethanol or methanol.

  • Catalyst: A palladium on carbon catalyst (Pd/C, 5-10 wt%) is added.

  • Hydrogen Source: The flask is purged and filled with hydrogen gas (H₂), often using a balloon or a Parr hydrogenator.

  • Result: The reaction cleaves the C-N bond of the benzyl group, releasing propan-2-amine and toluene as byproducts, and unmasking the parent amine.

Application Workflow: A Generalized Scheme

This workflow illustrates how the title compound can be used to synthesize a more complex, functionalized secondary amine.

G A N-(4-Methylbenzyl)propan-2-amine B Functionalized Product (N-Protected) A->B Step 1: Functionalization (e.g., Acylation, Alkylation) C Final Product (Deprotected Secondary Amine) B->C Step 2: N-Debenzylation (H₂, Pd/C) E Toluene B->E D R-X (e.g., Acyl Chloride, Alkyl Halide) D->B

Caption: Strategic use of N-(4-Methylbenzyl)propan-2-amine as a protected precursor.

Case Study Analogue: Synthesis of Formoterol Precursors

The utility of this molecular scaffold is exemplified by the synthesis of precursors for the anti-asthma drug Formoterol. A structurally similar compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propanamine, is a key intermediate in the enantioselective synthesis of (R,R)-Formoterol.[5] This intermediate is prepared via reductive amination and is used to build the complex Formoterol molecule.[5][6] N-(4-Methylbenzyl)propan-2-amine could be employed in an analogous fashion to generate novel pharmaceutical candidates by replacing the methoxy group with a methyl group, thereby tuning the electronic and lipophilic properties of the final molecule.

Relevance in Controlled Substance Synthesis

It is important for researchers to be aware that structurally related secondary amines are precursors in the clandestine synthesis of controlled substances. For example, the reductive amination of phenyl-2-propanone (P2P) with methylamine is a common route to methamphetamine.[7][8] While N-(4-Methylbenzyl)propan-2-amine is not a direct precursor in these known routes, its synthesis employs the same fundamental chemical reaction—reductive amination. This underscores the importance of responsible chemical stewardship and adherence to all local and international regulations regarding the purchase, handling, and documentation of amine precursors and related reagents.

Conclusion

N-(4-Methylbenzyl)propan-2-amine represents a valuable and readily accessible tool for the modern synthetic chemist. Its straightforward synthesis via reductive amination, coupled with the strategic utility of the N-benzyl group as a cleavable protecting group, makes it an ideal precursor for constructing diverse and complex nitrogen-containing molecules. By providing a masked secondary amine, it allows for selective functionalization at other molecular sites before revealing the amine for final-stage modifications. This capability is of paramount importance in the fields of drug discovery and materials science, where precise control over molecular architecture is essential for achieving desired functions.

References

  • 2,5-Dimethoxy-4-methylamphetamine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

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  • Beatrice (drug) - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents. (n.d.).
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  • A review of the newly identified impurity profiles in methamphetamine seizures - PMC. (2020). Retrieved January 23, 2026, from [Link]

  • 2-Methyl-N-[(E)-4-nitrobenzylidene]propan-2-amine - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. (2023). Retrieved January 23, 2026, from [Link]

  • US6852891B2 - Method of inhibiting methaphetamine synthesis - Google Patents. (n.d.).
  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents. (n.d.).
  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. (2021). Retrieved January 23, 2026, from [Link]

  • Clandestine Methamphetamine Manufacturing: Understanding Lab Reports. (2015). Retrieved January 23, 2026, from [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchGate. (2007). Retrieved January 23, 2026, from [Link]

  • Synthesis of N-Methylamphetamine – Part of The Chemistry of Breaking Bad. (2013). Retrieved January 23, 2026, from [Link]

  • 21.6: Synthesis of Amines by Reductive Amination - Chemistry LibreTexts. (2020). Retrieved January 23, 2026, from [Link]

  • Appendix One: Forensic Science Service – Methylamphetamine - GOV.UK. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mephedrone - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Amine Reactivity - MSU chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. (2021). Retrieved January 23, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of N-(4-Methylbenzyl)propan-2-amine via Reductive Amination

Introduction and Strategic Overview Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds, making it a cornerstone of modern organic synthesis, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds, making it a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents and functional materials.[1][2][3] This process facilitates the synthesis of primary, secondary, and tertiary amines through the reaction of a carbonyl compound with an amine, followed by the reduction of the intermediate imine or iminium ion.[1]

This document provides a detailed technical guide for the synthesis of a model secondary amine, N-(4-Methylbenzyl)propan-2-amine , from 4-methylbenzaldehyde and propan-2-amine (isopropylamine). We will explore the mechanistic rationale behind reagent selection and provide a field-proven, step-by-step protocol optimized for efficiency, selectivity, and safety.

Mechanistic Rationale and Reagent Selection

The synthesis proceeds via a one-pot reaction that involves two key transformations: the formation of an iminium ion and its subsequent reduction.[4]

  • Imine/Iminium Ion Formation: Propan-2-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This is followed by dehydration to yield a Schiff base (imine). In the slightly acidic conditions that often prevail, the imine nitrogen is protonated to form a highly electrophilic iminium ion, which is the key intermediate for reduction.[5]

  • Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the iminium ion to furnish the target secondary amine.

Diagram: General Mechanism of Reductive Amination

ReductiveAmination cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde 4-Methylbenzaldehyde Imine Imine (Schiff Base) Aldehyde->Imine + Amine - H₂O Amine Propan-2-amine Amine->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Product N-(4-Methylbenzyl)propan-2-amine Iminium->Product + [H⁻] (Reduction)

Caption: The two-stage process of reductive amination.

Causality Behind Reagent Choices

The success of a one-pot reductive amination hinges on the choice of a reducing agent that acts more rapidly on the iminium ion intermediate than on the starting aldehyde.

  • Sodium Borohydride (NaBH₄): A powerful and economical reducing agent. However, it can readily reduce the starting aldehyde to the corresponding alcohol (4-methylbenzyl alcohol).[6] To mitigate this, the reaction is often performed in a stepwise manner: the imine is allowed to form completely before the NaBH₄ is introduced.[6][7]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the iminium ion at neutral or slightly acidic pH.[1] However, its use generates toxic cyanide byproducts, posing significant safety and waste disposal challenges.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): (Recommended) STAB is a milder and highly selective reducing agent.[1][8] Its steric bulk and attenuated reactivity allow it to reduce iminium ions significantly faster than aldehydes or ketones, enabling all reagents to be combined in a single step with minimal side-product formation.[9][10] It is widely considered the reagent of choice for its high efficiency, broad functional group tolerance, and superior safety profile.[1][8][9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the preferred solvents for reactions involving STAB, as they are aprotic and effectively solubilize the reagents.[6][8][9]

Detailed Experimental Protocol

This protocol details the direct reductive amination procedure using sodium triacetoxyborohydride (STAB).

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-MethylbenzaldehydeC₈H₈O120.151.20 g10.01.0
Propan-2-amineC₃H₉N59.110.77 mL12.01.2
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.942.54 g12.01.2
Dichloromethane (DCM)CH₂Cl₂84.9340 mL--
Saturated NaHCO₃ (aq)--30 mL--
Deionized WaterH₂O18.0230 mL--
Brine (Saturated NaCl)--30 mL--
Anhydrous MgSO₄ or Na₂SO₄--~5 g--
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-methylbenzaldehyde (1.20 g, 10.0 mmol).

  • Reagent Addition: Add dichloromethane (40 mL) and stir until the aldehyde is fully dissolved. Add propan-2-amine (0.77 mL, 12.0 mmol, 1.2 eq) to the solution. Stir the mixture at room temperature for 20 minutes to facilitate pre-formation of the imine.

  • Initiation of Reduction: Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 eq) to the stirring solution in three portions over 5 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour.

    • TLC System: Eluent: 9:1 Hexanes/Ethyl Acetate.

    • Visualization: UV light (254 nm) and/or a potassium permanganate stain. The starting aldehyde will be UV active, while the product amine will stain with permanganate. The reaction is complete when the aldehyde spot has been fully consumed. (Typical reaction time: 2-4 hours).

  • Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel. Slowly add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining STAB and acid byproducts. Caution: Gas evolution (CO₂) may occur.

  • Work-up - Extraction: Shake the separatory funnel, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional portion of DCM (20 mL).

  • Work-up - Washing: Combine the organic layers and wash them sequentially with deionized water (30 mL) and then brine (30 mL) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil.

  • Purification (If Necessary): The crude product is often of high purity. If further purification is required, column chromatography on silica gel or an acid-base extraction can be employed.[11]

Diagram: Experimental Workflow

Workflow A 1. Combine Aldehyde & Amine in DCM B 2. Add STAB (Portion-wise) A->B C 3. Stir at RT (Monitor by TLC) B->C D 4. Quench with aq. NaHCO₃ C->D E 5. Extract with DCM D->E F 6. Wash with H₂O & Brine E->F G 7. Dry over MgSO₄ & Filter F->G H 8. Concentrate under Reduced Pressure G->H I Pure Product H->I

Caption: Step-by-step workflow for the synthesis and isolation.

Safety and Handling Precautions

  • General: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reagents:

    • Propan-2-amine: Highly flammable and corrosive. It is volatile with a strong odor. Handle with care to avoid inhalation and skin contact.

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure through inhalation.

    • Sodium Triacetoxyborohydride (STAB): Water-sensitive. It will react with moisture to release acetic acid. Keep the container tightly sealed and handle it in a dry environment.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Poor quality or decomposed STAB. 3. Steric hindrance (less common with these substrates).1. Allow the reaction to stir for a longer duration. 2. Use a fresh bottle of STAB. 3. Gentle heating (to 35-40 °C) may be beneficial.
Aldehyde Remains Incomplete reduction.Add an additional portion (0.2-0.3 eq) of STAB and monitor by TLC.
Byproduct: 4-Methylbenzyl alcohol 1. Water contamination in the reaction. 2. Use of a less selective reducing agent (e.g., NaBH₄).1. Ensure all glassware is dry and use anhydrous solvent. 2. Confirm the identity of the reducing agent; STAB should minimize this.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Huckabee, B. K., et al. (2000). Preparation of N-benzylamines. Google Patents (US6476268B1).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2024). How to purify Benzylamine? Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-benzylamines (EP1247799A2).
  • Bhattacharyya, S. (1995). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (11), 1381-1383. Retrieved from [Link]

  • Pearson. (n.d.). A common method to produce amines is the reductive amination of aldehydes and ketones. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2023). Reductive amination NaB(AcO)3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11267-11274. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine (CN102199098B).

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Application

Application Notes & Protocols: N-(4-Methylbenzyl)propan-2-amine as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the N-(4-Methylbenzyl)propan-2-amine Moiety In the landscape of medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the N-(4-Methylbenzyl)propan-2-amine Moiety

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N-(4-Methylbenzyl)propan-2-amine, a secondary amine featuring a substituted benzyl group and an isopropyl moiety, represents a scaffold of significant interest. Its structural components offer a unique combination of lipophilicity, steric bulk, and hydrogen bonding capabilities, making it a valuable starting point for the synthesis of a diverse range of biologically active molecules.

This technical guide provides a comprehensive overview of N-(4-Methylbenzyl)propan-2-amine, from its synthesis and characterization to its potential applications as a key intermediate in pharmaceutical research. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to leverage this versatile building block in their drug discovery programs. While direct incorporation into an approved pharmaceutical is not widely documented, its structural similarity to moieties in established drugs suggests its potential for creating novel analogues with modulated pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 70894-75-6[1]
Molecular Formula C₁₁H₁₇N[2]
Molecular Weight 163.26 g/mol [1][2]
Boiling Point 229 °C[2]
Density 0.903 g/mL[2]
Refractive Index 1.503[2]
pKa 10.00 ± 0.19 (Predicted)[2]

Characterization Data (Predicted)

Due to the limited availability of published experimental spectra, the following data have been predicted based on standard spectroscopic principles and analysis of analogous structures.

¹H NMR (400 MHz, CDCl₃, δ in ppm):

  • 7.10-7.20 (m, 4H): Aromatic protons of the 4-methylbenzyl group.

  • 3.70 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

  • 2.80-2.90 (sept, 1H): Methine proton (-CH-) of the isopropyl group.

  • 2.35 (s, 3H): Methyl protons (-CH₃) of the tolyl group.

  • 1.05 (d, J=6.5 Hz, 6H): Methyl protons (-CH₃) of the isopropyl group.

  • 1.50 (br s, 1H): Amine proton (-NH-).

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

  • 137.0: Quaternary aromatic carbon attached to the methyl group.

  • 136.5: Quaternary aromatic carbon attached to the benzylic methylene group.

  • 129.0 (2C): Aromatic methine carbons.

  • 128.5 (2C): Aromatic methine carbons.

  • 53.0: Benzylic methylene carbon (-CH₂-).

  • 48.5: Isopropyl methine carbon (-CH-).

  • 23.0 (2C): Isopropyl methyl carbons (-CH₃).

  • 21.0: Tolyl methyl carbon (-CH₃).

Mass Spectrometry (EI):

  • m/z 163 (M⁺): Molecular ion.

  • m/z 148: [M-CH₃]⁺

  • m/z 105: [C₈H₉]⁺ (tropylium ion from benzyl fragmentation).

  • m/z 91: [C₇H₇]⁺ (tropylium ion).

Infrared (IR) Spectroscopy (liquid film, cm⁻¹):

  • 3300-3400 (broad, weak): N-H stretch.

  • 3020-3080: Aromatic C-H stretch.

  • 2850-2960: Aliphatic C-H stretch.

  • 1610, 1515: Aromatic C=C stretch.

  • 1450-1470: C-H bend.

  • 1100-1200: C-N stretch.

Synthesis Protocol: Reductive Amination

The most efficient and widely used method for the synthesis of N-(4-Methylbenzyl)propan-2-amine is the reductive amination of 4-methylbenzaldehyde with isopropylamine. This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

G reagents 4-Methylbenzaldehyde + Isopropylamine imine Imine Intermediate (N-(4-methylbenzylidene)propan-2-amine) reagents->imine Imine Formation (Acid or Lewis Acid catalyst) reduction Reduction (e.g., NaBH(OAc)₃ or H₂/Pd-C) imine->reduction product N-(4-Methylbenzyl)propan-2-amine reduction->product

Figure 1: General workflow for the synthesis of N-(4-Methylbenzyl)propan-2-amine via reductive amination.

Materials and Equipment:

  • 4-Methylbenzaldehyde (≥97%)

  • Isopropylamine (≥99%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 4-methylbenzaldehyde (10.0 g, 83.2 mmol) and anhydrous methanol (100 mL).

  • Amine Addition: While stirring, add isopropylamine (7.8 g, 132 mmol) to the solution at room temperature.

  • Imine Formation: To facilitate imine formation, add glacial acetic acid (0.5 mL) to the reaction mixture. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction: In a separate beaker, prepare a solution of sodium borohydride (4.7 g, 124 mmol) in 50 mL of methanol. Caution: Hydrogen gas is evolved. Slowly add the sodium borohydride solution to the reaction mixture over 30 minutes, maintaining the temperature below 30 °C with an ice bath if necessary.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water (50 mL).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Add dichloromethane (100 mL) to the aqueous residue and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(4-Methylbenzyl)propan-2-amine can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product as a colorless oil.

Application in Pharmaceutical Design: A Structural Perspective

While specific examples of marketed drugs containing the N-(4-Methylbenzyl)propan-2-amine scaffold are not prevalent in publicly available literature, its structural motifs are present in a variety of pharmacologically active compounds. This allows us to extrapolate its potential as a valuable building block.

1. Modulator of Lipophilicity and Steric Hindrance:

The 4-methylbenzyl group contributes to the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. The isopropyl group provides steric bulk around the nitrogen atom, which can influence receptor binding selectivity and metabolic stability by shielding the amine from enzymatic degradation.

2. Analogue Synthesis and Structure-Activity Relationship (SAR) Studies:

N-(4-Methylbenzyl)propan-2-amine can be used as a starting material for the synthesis of analogues of known drugs. For instance, many cardiovascular drugs, antihistamines, and CNS-active agents possess a secondary or tertiary amine core. By incorporating the N-(4-methylbenzyl)propan-2-amine moiety, medicinal chemists can explore new regions of chemical space and investigate how this specific substitution pattern affects a compound's biological activity.

SAR Start N-(4-Methylbenzyl)propan-2-amine Derivatization Derivatization at Amine Nitrogen Start->Derivatization Analogues Analogue 1 Analogue 2 ... Analogue n Derivatization->Analogues Screening Biological Screening Analogues->Screening SAR Structure-Activity Relationship Data Screening->SAR

Figure 2: Logical workflow for utilizing N-(4-Methylbenzyl)propan-2-amine in SAR studies.

3. Intermediate for More Complex Scaffolds:

The secondary amine of N-(4-Methylbenzyl)propan-2-amine is a versatile functional handle for further synthetic transformations. It can readily undergo N-alkylation, acylation, sulfonylation, and other reactions to build more complex molecular architectures. This makes it a valuable intermediate for the multi-step synthesis of novel drug candidates.

Conclusion and Future Outlook

N-(4-Methylbenzyl)propan-2-amine is a readily accessible and synthetically versatile building block with significant potential in pharmaceutical research. Its unique combination of structural features makes it an attractive scaffold for the design of novel bioactive molecules. The robust synthesis protocol provided in this guide, based on the principles of reductive amination, offers a reliable method for its preparation on a laboratory scale.

While its direct application in marketed pharmaceuticals is yet to be widely reported, the principles of medicinal chemistry suggest that the N-(4-methylbenzyl)propan-2-amine moiety is a promising candidate for inclusion in future drug discovery programs. Further exploration of its derivatives and their biological activities is warranted and is likely to uncover novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties.

References

  • PubChem Compound Summary for CID 199116, 1-(4-Methylphenyl)propan-2-amine. National Center for Biotechnology Information. [Link]

  • EP1247799A2 - Process for the preparation of N-benzylamines.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • N-(4-methylbenzyl)propan-2-amine - Chemical Information. ChemBK. [Link]

Sources

Method

Application Notes & Protocols for the Comprehensive Characterization of N-(4-Methylbenzyl)propan-2-amine

Abstract Introduction and Physicochemical Profile N-(4-Methylbenzyl)propan-2-amine is a secondary amine featuring a 4-methylbenzyl group and an isopropyl group attached to the nitrogen atom. Its structural characterizati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Physicochemical Profile

N-(4-Methylbenzyl)propan-2-amine is a secondary amine featuring a 4-methylbenzyl group and an isopropyl group attached to the nitrogen atom. Its structural characterization relies on a synergistic approach where each analytical technique provides complementary information, culminating in a definitive identification and purity assessment.

Chemical Structure:

Chemical Structure of N-(4-Methylbenzyl)propan-2-amineFigure 1. Chemical Structure of N-(4-Methylbenzyl)propan-2-amine.

The analytical strategies outlined herein are based on established principles for the characterization of benzylamines and related phenethylamine derivatives.[3][4]

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name N-(4-methylbenzyl)propan-2-amine -
Molecular Formula C₁₁H₁₇N Calculated
Molecular Weight 163.26 g/mol Calculated
Exact Mass 163.1361 Da Calculated

| Classification | Secondary Aliphatic-Aromatic Amine | - |

Integrated Analytical Workflow

A robust characterization workflow ensures that data from each technique is used to build a cohesive and undeniable structural proof. The proposed workflow prioritizes efficiency and comprehensiveness, starting with rapid, non-destructive techniques and progressing to detailed structural elucidation and purity analysis.

Analytical_Workflow Figure 2. Integrated Workflow for Characterization cluster_0 Initial Screening & Purity cluster_1 Structural Elucidation cluster_2 Final Validation Sample Test Sample (N-(4-Methylbenzyl)propan-2-amine) FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Non-destructive check HPLC HPLC-UV (Purity & Quantification) Sample->HPLC Assess purity Report Comprehensive Characterization Report FTIR->Report NMR NMR Spectroscopy (¹H, ¹³C, DEPT) (Unambiguous Structure) HPLC->NMR If pure >95% GCMS GC-MS (Molecular Weight & Fragmentation) HPLC->GCMS Confirm identity HPLC->Report NMR->Report GCMS->Report

Caption: Integrated workflow for comprehensive characterization.

Section I: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For N-(4-Methylbenzyl)propan-2-amine, NMR will confirm the presence and connectivity of the 4-methylbenzyl and isopropyl moieties.

A key diagnostic feature for secondary amines in ¹H NMR is the N-H proton signal. This signal is often broad due to quadrupolar relaxation and chemical exchange, appearing over a wide chemical shift range (typically δ 0.5-5.0 ppm).[5][6] Its identity can be unequivocally confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube; the labile N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum.[6]

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free of water to obtain a clearer N-H signal initially.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS, δ 0.00 ppm), if not already present in the solvent.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.

    • Process the data with appropriate phasing, baseline correction, and integration.

  • ¹³C NMR Acquisition:

    • Using the same sample, acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2 seconds.

    • Additionally, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT spectra.

  • D₂O Exchange:

    • After initial spectra are acquired, add 1-2 drops of D₂O to the NMR tube.

    • Shake the tube vigorously for 30 seconds and allow the layers to settle.

    • Re-acquire the ¹H NMR spectrum. The disappearance of the N-H proton signal confirms its assignment.

Expected Data & Interpretation

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Group Predicted ¹H NMR (δ, ppm) Multiplicity Integration Predicted ¹³C NMR (δ, ppm) DEPT-135
a Ar-CH₃ ~2.34 s (singlet) 3H ~21.1 Positive
b Ar-H ~7.20 d (doublet) 2H ~129.1 Positive
c Ar-H ~7.12 d (doublet) 2H ~128.9 Positive
d Ar-C -CH₂ - - - ~137.0 Absent
e Ar-C -CH₃ - - - ~136.5 Absent
f -CH₂ - ~3.70 s (singlet) 2H ~52.5 Negative
g -CH (CH₃)₂ ~2.80 sept (septet) 1H ~49.0 Positive
h -CH(CH₃ )₂ ~1.05 d (doublet) 6H ~22.5 Positive

| i | -NH - | ~1.5 (broad) | s (broad) | 1H | - | - |

Section II: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing information on both retention time (a characteristic property) and mass-to-charge ratio (m/z), which confirms molecular weight and provides structural clues through fragmentation patterns.

For secondary amines like N-(4-Methylbenzyl)propan-2-amine, derivatization is often recommended.[7][8] This process replaces the active hydrogen on the nitrogen with another group, which serves two primary purposes:

  • Improves Chromatography: It reduces the polarity of the amine, minimizing peak tailing and improving peak shape on standard non-polar GC columns.

  • Enhances Mass Spectral Information: The derivative can produce more predictable and structurally informative fragmentation patterns. Common derivatizing agents include trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA).[7]

The expected fragmentation pattern under Electron Ionization (EI) is dominated by alpha-cleavage, where the C-C bond adjacent to the nitrogen atom breaks. This leads to the formation of a resonance-stabilized benzyl or tropylium cation, which is often the base peak in the spectrum.

Fragmentation_Pathway Figure 3. Primary EI Fragmentation Pathways cluster_path_A Pathway A cluster_path_B Pathway B mol [C₁₁H₁₇N]⁺˙ (m/z 163) fragA1 [4-Me-C₇H₆-CH₂]⁺ (m/z 105) 4-Methylbenzyl Cation mol->fragA1 α-cleavage fragB1 [CH(CH₃)₂-NH-CH₂]⁺ (m/z 72) mol->fragB1 α-cleavage fragA2 •CH(CH₃)₂-NH fragB2 •C₇H₇-Me note Note: The m/z 105 fragment is expected to be highly abundant due to the stability of the substituted benzyl cation.

Caption: Expected primary fragmentation pathways in EI-MS.

Detailed Experimental Protocol
  • Sample Preparation (Without Derivatization):

    • Prepare a 1 mg/mL stock solution of the sample in methanol or ethyl acetate.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Sample Preparation (With PFPA Derivatization):

    • Evaporate 100 µL of the 1 mg/mL stock solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).

    • Cap the vial and heat at 70°C for 20 minutes.

    • After cooling, evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for injection. This protocol is adapted from established methods for related amines.[7]

  • GC-MS Instrumentation & Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 250°C, splitless mode (or 20:1 split).

    • Oven Program: Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan range m/z 40-450.

Expected Data & Interpretation

Table 3: Predicted Mass Spectral Data (Underivatized)

m/z Relative Intensity Proposed Fragment Identity Rationale
163 Low-Moderate [M]⁺˙ Molecular Ion
148 Low [M-CH₃]⁺ Loss of a methyl group
105 High (Base Peak) [C₈H₉]⁺ 4-Methylbenzyl cation from α-cleavage
91 Moderate [C₇H₇]⁺ Tropylium ion (loss of CH₂ from m/z 105)

| 72 | Moderate | [C₄H₁₀N]⁺ | Isopropylaminomethyl cation from α-cleavage |

Section III: High-Performance Liquid Chromatography (HPLC)

Principle & Rationale

HPLC is the premier technique for determining the purity of a non-volatile sample and for accurate quantification. For basic compounds like amines, reversed-phase HPLC can be challenging due to strong interactions between the protonated amine and residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing).

To overcome this, several strategies can be employed:

  • Use of an Ion-Pairing Reagent: Additives like trifluoroacetic acid (TFA) in the mobile phase can pair with the protonated amine, neutralizing its charge and improving peak shape.

  • Use of a "Base-Deactivated" Column: Modern columns are specifically designed to minimize silanol interactions.

  • Derivatization: Pre-column derivatization with a UV-active reagent can be used, though it is more common for quantification than for simple purity checks.[9][10]

This protocol will focus on a straightforward reversed-phase method with a mobile phase modifier for robust purity analysis.

Detailed Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column and instrument.

  • HPLC Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

Data Interpretation
  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The retention time of the main peak serves as a characteristic identifier for this specific method.

  • The UV spectrum, captured by the DAD, should be consistent with a substituted benzene ring structure.

Section IV: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range.

For N-(4-Methylbenzyl)propan-2-amine, key expected absorptions include:

  • A single, medium-intensity N-H stretching band, characteristic of a secondary amine.[6][11]

  • Aromatic C-H and C=C stretching bands.

  • Aliphatic C-H stretching bands.

  • A C-N stretching band.

Detailed Experimental Protocol
  • Sample Preparation:

    • This protocol is designed for an instrument with an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.

    • Place a single drop of the neat liquid sample directly onto the ATR crystal.

    • Alternatively, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • FTIR Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal (or clean salt plates).

    • Collect the sample spectrum over the range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Data & Interpretation

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
~3350-3310 Medium, sharp N-H Stretch Secondary Amine
~3050-3020 Medium C-H Stretch Aromatic
~2970-2850 Strong C-H Stretch Aliphatic (CH, CH₂, CH₃)
~1615, ~1515 Medium C=C Stretch Aromatic Ring
~1465 Medium C-H Bend Aliphatic
~1250-1020 Medium C-N Stretch Aliphatic Amine

| ~820 | Strong | C-H Bend (out-of-plane) | 1,4-Disubstituted (para) Aromatic |

References

  • PubChem. 1-(4-Methylphenyl)propane-2-amine. National Center for Biotechnology Information. [Link]

  • Journal of Liquid Chromatography & Related Technologies. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Taylor & Francis Online. [Link]

  • NIST. Benzylamine. NIST Chemistry WebBook. [Link]

  • Journal of IMAB. AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • ResearchGate. Mass spectra of N-isopropylbenzylamine (N-IBA). ResearchGate. [Link]

  • Molecules. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. MDPI. [Link]

  • Google Patents. Process for the preparation of N-benzylamines.
  • ResearchGate. Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. ResearchGate. [Link]

  • JoVE. NMR Spectroscopy Of Amines. Journal of Visualized Experiments. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Amines. Department of Chemistry, University of Colorado Boulder. [Link]

  • ResearchGate. The Gabriel Synthesis of Benzylamine. ResearchGate. [Link]

  • Analytical Chemistry. Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. ACS Publications. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. OpenStax. [Link]

  • Journal of Analytical Toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Oxford Academic. [Link]

  • Wikipedia. Benzylamine. Wikipedia. [Link]

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Application

Distillation techniques for "N-(4-Methylbenzyl)propan-2-amine" purification

An In-Depth Guide to the Purification of N-(4-Methylbenzyl)propan-2-amine via Distillation Abstract This comprehensive application note provides a detailed guide for the purification of N-(4-Methylbenzyl)propan-2-amine,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of N-(4-Methylbenzyl)propan-2-amine via Distillation

Abstract

This comprehensive application note provides a detailed guide for the purification of N-(4-Methylbenzyl)propan-2-amine, a secondary amine of interest in pharmaceutical and chemical synthesis. Recognizing the compound's likely high boiling point and potential for thermal degradation, this document emphasizes the principles and application of vacuum distillation. It offers a structured approach to selecting the optimal distillation technique, detailed step-by-step protocols, and the scientific rationale behind key procedural steps. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally similar compounds.

Introduction: The Imperative for Purity

N-(4-Methylbenzyl)propan-2-amine belongs to the class of secondary amines, which are pivotal intermediates in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce toxicological risks in drug development. Distillation is a powerful and widely used technique for the purification of liquid organic compounds, separating components based on differences in their volatility.[1][2]

The selection of the appropriate distillation method is critically dependent on the physicochemical properties of the compound . For N-(4-Methylbenzyl)propan-2-amine, its molecular structure suggests a high boiling point and a susceptibility to thermal degradation, common traits for amines of its class.[3][4] This guide will therefore focus on methodologies that mitigate these challenges to achieve optimal purification.

Physicochemical Profile and Its Implications

While specific experimental data for N-(4-Methylbenzyl)propan-2-amine is not widely published, we can infer its properties from structurally similar compounds. This analysis is crucial for designing an effective purification strategy.

PropertyEstimated Value / CharacteristicRationale & Implication for Distillation
Molecular Weight 163.26 g/mol A moderate molecular weight contributes to a relatively high boiling point.
Boiling Point (Atmospheric) > 200 °C (estimated)Similar structures, like 2-(4-Methylphenyl)propan-2-ol, boil at 204.8 °C.[5] Boiling points above 150 °C often lead to decomposition upon heating at atmospheric pressure.[1] This strongly indicates the necessity of vacuum distillation. [6][7]
Thermal Stability Moderate to LowAmines can undergo decomposition and oxidation at elevated temperatures.[3][8] This necessitates purification at the lowest possible temperature, reinforcing the need for vacuum distillation.
Polarity Moderately PolarThe amine group introduces polarity. This can lead to strong intermolecular forces, further increasing the boiling point.
Basicity Basic (pKa ~10-11)As a secondary amine, it is basic. This property can be exploited for pre-distillation purification via acid-base extraction to remove non-basic impurities.[9]

Pre-Distillation Workup: A Critical First Step

Before proceeding to distillation, a preliminary purification via liquid-liquid extraction can significantly reduce the impurity load and improve the efficiency of the final distillation.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude N-(4-Methylbenzyl)propan-2-amine in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and partition into the aqueous layer, leaving non-basic organic impurities in the organic layer.[9]

  • Separation: Separate the aqueous layer containing the protonated amine salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). This will deprotonate the amine salt, causing the free amine to separate, often as an oil or precipitate.

  • Re-extraction: Extract the free amine back into a fresh portion of the organic solvent.

  • Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

This procedure yields a concentrated, partially purified amine ready for high-vacuum distillation.

Selecting the Optimal Distillation Technique

The choice of distillation method is a critical decision point dictated by the compound's properties and the nature of the impurities.

G Decision Workflow for Distillation Technique Selection start Crude N-(4-Methylbenzyl)propan-2-amine bp_check Boiling Point > 150°C at 1 atm? (Likely Yes) start->bp_check impurity_bp_diff Boiling point difference with impurities > 70°C? bp_check->impurity_bp_diff No vacuum_dist Vacuum Distillation (Recommended) bp_check->vacuum_dist Yes impurity_bp_close Boiling point difference with impurities < 70°C? impurity_bp_diff->impurity_bp_close No simple_dist Simple Distillation (Not Recommended - Risk of Decomposition) impurity_bp_diff->simple_dist Yes frac_vacuum_dist Fractional Vacuum Distillation (High Purity Separation) impurity_bp_close->frac_vacuum_dist Yes (under vacuum) vacuum_dist->impurity_bp_close

Caption: Decision workflow for selecting the appropriate distillation method.

Based on the analysis, Vacuum Distillation is the method of choice. If impurities have boiling points very close to the target compound, a Fractional Vacuum Distillation should be employed.

Protocol: High-Vacuum Distillation

This protocol is designed to purify high-boiling, thermally sensitive compounds like N-(4-Methylbenzyl)propan-2-amine.

Safety First:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inspect all glassware for star cracks or defects before use, as they can implode under vacuum.[6]

  • Use a safety shield around the apparatus.

  • Never heat a closed system.

Apparatus Setup:

G High-Vacuum Distillation Apparatus dist_flask Distilling Flask Contains crude amine + boiling chips Heating Mantle below dist_head Distillation Head Thermometer at vapor path dist_flask->dist_head condenser Condenser Water In (bottom) Water Out (top) dist_head->condenser cow_adapter Receiving Adapter (Cow type) Allows collection of multiple fractions condenser->cow_adapter frac1 Fraction 1 (Forerun) cow_adapter->frac1 frac2 Fraction 2 (Product) cow_adapter->frac2 frac3 Fraction 3 (High-boiling) cow_adapter->frac3 vacuum_source {Cold Trap (LN2 or Dry Ice/Acetone) | To Vacuum Pump} cow_adapter->vacuum_source Vacuum Line

Sources

Method

The Versatile Scaffold: N-(4-Methylbenzyl)propan-2-amine in the Synthesis of Novel Compounds

Introduction: Unveiling the Potential of a Key Secondary Amine In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Secondary Amine

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds with desired properties. N-(4-Methylbenzyl)propan-2-amine, a secondary amine featuring both an aromatic methylbenzyl group and an aliphatic isopropyl moiety, presents itself as a versatile and highly valuable scaffold. Its inherent structural features—nucleophilic nitrogen, steric hindrance around the amine, and lipophilic character—offer a unique combination of reactivity and selectivity, making it an attractive starting point for the synthesis of a diverse array of molecular architectures.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the utility of N-(4-Methylbenzyl)propan-2-amine as a key intermediate. We will delve into its fundamental reactivity, provide step-by-step protocols for its incorporation into larger molecules, and discuss the potential applications of the resulting novel compounds, grounded in established synthetic methodologies and emerging research.

Physicochemical Properties and Reactivity Profile

N-(4-Methylbenzyl)propan-2-amine, with the molecular formula C₁₁H₁₇N, possesses a molecular weight of 163.26 g/mol . The presence of the nitrogen lone pair makes it a proficient nucleophile and a Brønsted-Lowry base. The isopropyl group introduces moderate steric bulk, which can influence the regioselectivity of its reactions. The 4-methylbenzyl group contributes to the molecule's overall lipophilicity and can engage in π-stacking interactions, a feature that can be exploited in the design of biologically active compounds.

The reactivity of N-(4-Methylbenzyl)propan-2-amine is characteristic of a secondary amine, primarily involving the nucleophilic attack of the nitrogen atom on various electrophiles. Key transformations include:

  • N-Alkylation and N-Arylation: Formation of tertiary amines through reaction with alkyl or aryl halides.

  • N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones to form tertiary amines, a robust and widely used method for C-N bond formation.[1]

  • Heterocycle Formation: Participation in condensation reactions to form nitrogen-containing heterocyclic systems.

These fundamental reactions pave the way for the construction of a multitude of complex molecules with potential applications in various fields of chemical research.

Core Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for common synthetic transformations involving N-(4-Methylbenzyl)propan-2-amine. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Protocol 1: Synthesis of N-(4-Methylbenzyl)propan-2-amine via Reductive Amination

This protocol details the synthesis of the title compound itself, a crucial first step for laboratories that do not have it commercially available. The method is adapted from established procedures for N-benzylation of amines.

Reaction Scheme:

Reductive Amination p-Tolualdehyde p-Tolualdehyde Imine_Intermediate Imine Intermediate p-Tolualdehyde->Imine_Intermediate + Isopropylamine Isopropylamine Isopropylamine Target_Molecule N-(4-Methylbenzyl)propan-2-amine Imine_Intermediate->Target_Molecule + [H] Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Pd-C) Reducing_Agent->Target_Molecule

Caption: Reductive amination for the synthesis of N-(4-Methylbenzyl)propan-2-amine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
1-(4-Methylphenyl)propan-2-amine149.2314.92 g1001.0
Benzaldehyde106.1210.61 g (10.1 mL)1001.0
Methanol32.04100 mL--
Palladium on Carbon (10 wt. %)-0.5 g--
Hydrogen Gas2.02As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methylphenyl)propan-2-amine (14.92 g, 100 mmol) and methanol (100 mL).

  • Stir the solution at room temperature (20-25 °C).

  • Slowly add benzaldehyde (10.61 g, 100 mmol) dropwise to the solution over a period of 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 6 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Carefully add 10% palladium on carbon (0.5 g) to the reaction mixture.

  • Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (atmospheric pressure) with continuous stirring for 5-24 hours. The reaction progress can be monitored by GC to observe the disappearance of the imine intermediate.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N-(4-methylbenzyl)propan-2-amine.

Expert Insights:

  • Causality of Step 4: The 6-hour stirring period allows for the equilibrium between the amine, aldehyde, and the imine intermediate to favor the formation of the imine. This is crucial for an efficient subsequent reduction.

  • Choice of Reducing Agent: While catalytic hydrogenation is shown here, other reducing agents like sodium borohydride (NaBH₄) can also be used. However, NaBH₄ can also reduce the starting aldehyde, so it is typically added after sufficient time has been allowed for imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder alternative that is often preferred for one-pot reductive aminations as it does not readily reduce aldehydes and ketones.

  • Self-Validation: The completeness of the imination and the subsequent reduction can and should be monitored by analytical techniques like GC or LC-MS. This ensures that the reaction has gone to completion before proceeding with workup and purification, maximizing yield and purity.

Protocol 2: Synthesis of Novel N-Acyl Derivatives

This protocol outlines a general procedure for the acylation of N-(4-Methylbenzyl)propan-2-amine to synthesize novel amide compounds, which are prevalent motifs in many biologically active molecules.

Reaction Scheme:

N-Acylation Secondary_Amine N-(4-Methylbenzyl)propan-2-amine Amide_Product Novel N-Acyl Derivative Secondary_Amine->Amide_Product + Acyl Chloride Acyl_Chloride R-COCl (Acyl Chloride) Base Base (e.g., Triethylamine) Base->Amide_Product HCl Scavenger

Caption: N-Acylation of N-(4-Methylbenzyl)propan-2-amine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Example QuantityMoles (mmol)Equivalents
N-(4-Methylbenzyl)propan-2-amine163.261.63 g101.0
Acyl Chloride (e.g., Benzoyl Chloride)140.571.48 g (1.22 mL)10.51.05
Triethylamine101.191.52 g (2.1 mL)151.5
Dichloromethane (DCM), anhydrous84.9350 mL--
1 M Hydrochloric Acid-20 mL--
Saturated Sodium Bicarbonate Solution-20 mL--
Brine-20 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-Methylbenzyl)propan-2-amine (1.63 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Add triethylamine (1.52 g, 15 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (10.5 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-acyl derivative.

Expert Insights:

  • Rationale for Base: Triethylamine is used as a non-nucleophilic base to neutralize the hydrochloric acid that is generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Control of Exothermicity: The addition of the acyl chloride at 0 °C is important to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Workup Procedure: The aqueous workup is designed to remove unreacted starting materials, the triethylammonium hydrochloride salt, and any other water-soluble impurities, leading to a cleaner crude product for purification.

Applications in the Synthesis of Bioactive Molecules

The N-(4-methylbenzyl)propan-2-amine scaffold can be found in or used to synthesize a variety of compounds with potential biological activity. Its structural similarity to amphetamine-like molecules suggests its potential as a starting point for developing novel central nervous system (CNS) active agents.[2] Furthermore, the secondary amine functionality is a key feature in many classes of pharmaceuticals, including antihistamines, antidepressants, and anticancer agents.[3]

Example Application: Synthesis of Pyrimidine Derivatives with Potential Anticancer Activity

Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies.[4] The N-(4-methylbenzyl)propan-2-amine scaffold can be utilized to synthesize analogous pyrimidine derivatives.

Conceptual Synthetic Pathway:

Pyrimidine_Synthesis cluster_0 Starting Materials cluster_1 Reaction Steps Dichloropyrimidine 2,4-Dichloropyrimidine Derivative Nucleophilic_Substitution Nucleophilic Aromatic Substitution Dichloropyrimidine->Nucleophilic_Substitution Secondary_Amine N-(4-Methylbenzyl) propan-2-amine Secondary_Amine->Nucleophilic_Substitution Suzuki_Coupling Suzuki Coupling (with R-B(OH)2) Nucleophilic_Substitution->Suzuki_Coupling Final_Product Novel Pyrimidine Derivative Suzuki_Coupling->Final_Product

Caption: Conceptual pathway for the synthesis of pyrimidine derivatives.

This conceptual pathway involves an initial nucleophilic aromatic substitution of a dichloropyrimidine derivative with N-(4-methylbenzyl)propan-2-amine, followed by a subsequent Suzuki coupling to introduce further diversity. The resulting library of compounds could then be screened for their anticancer activity.

Characterization and Data Presentation

Thorough characterization of newly synthesized compounds is essential for confirming their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the amide carbonyl in acylated products.

  • Elemental Analysis: Determines the elemental composition of the compound.

Quantitative data, such as reaction yields, melting points, and key spectroscopic data, should be presented in a clear and organized manner, typically in tabular format, to facilitate comparison and analysis.

Conclusion and Future Directions

N-(4-Methylbenzyl)propan-2-amine is a valuable and versatile building block in organic synthesis. Its straightforward preparation and predictable reactivity make it an excellent starting material for the creation of diverse libraries of novel compounds. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this scaffold in their synthetic endeavors. Future research in this area could focus on the development of novel catalysts for reactions involving this amine, its use in multicomponent reactions to rapidly build molecular complexity, and the comprehensive biological evaluation of the resulting compounds to uncover new therapeutic agents.

References

  • N-(4-methylbenzyl)propan-2-amine. ChemBK. Available at: [Link]

  • PubChem. 1-(4-Methylphenyl)propane-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(20), 8498–8511. Available at: [Link]

  • Wikipedia. Ketone. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry?. Diplomata Comercial. Available at: [Link]

Sources

Application

Application Notes and Protocols for N-(4-Methylbenzyl)propan-2-amine in Drug Discovery

Abstract This document provides a comprehensive technical guide on the potential applications of N-(4-Methylbenzyl)propan-2-amine and its derivatives in the field of drug discovery. While this specific molecule is not ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of N-(4-Methylbenzyl)propan-2-amine and its derivatives in the field of drug discovery. While this specific molecule is not extensively documented in current literature, its structural similarity to known bioactive compounds suggests its potential as a versatile scaffold. These notes are intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, potential therapeutic targets, and detailed protocols for its evaluation. The information presented herein is synthesized from data on structurally related molecules and established principles of medicinal chemistry, providing a foundational framework for initiating research programs based on this novel chemical entity.

Introduction and Chemical Profile

N-(4-Methylbenzyl)propan-2-amine is a secondary amine characterized by a benzyl group substituted with a methyl group at the para position, and an isopropyl group attached to the nitrogen atom. Its structure is analogous to several classes of pharmacologically active molecules, including stimulants and bronchodilators. The presence of the lipophilic 4-methylbenzyl group and the secondary amine moiety suggests that this compound is likely to have good membrane permeability and the ability to participate in hydrogen bonding, which are desirable properties for drug candidates.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name N-(4-Methylbenzyl)propan-2-amine-
Molecular Formula C11H17N[1]
Molecular Weight 163.26 g/mol [1]
CAS Number Not available-
Predicted LogP ~2.4[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]

Potential Therapeutic Applications and Rationale

The structural features of N-(4-Methylbenzyl)propan-2-amine suggest several potential avenues for drug discovery, primarily based on its similarity to known therapeutic agents and psychoactive substances.

Central Nervous System (CNS) Disorders

The core structure of N-(4-Methylbenzyl)propan-2-amine is a phenethylamine derivative, a class of compounds known for their significant effects on the central nervous system. Specifically, it is a structural analog of methamphetamine and 4-methylamphetamine.[1][2] These compounds are known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] By inhibiting the reuptake of these neurotransmitters, such compounds can elevate their synaptic concentrations, leading to stimulant, antidepressant, and anxiolytic effects.

Derivatives of N-(4-Methylbenzyl)propan-2-amine could therefore be investigated as potential treatments for:

  • Depression: By targeting SERT and NET.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): By targeting DAT and NET.

  • Narcolepsy: Due to potential stimulant properties.

It is crucial to note that this structural class also carries a high potential for abuse.[4] Therefore, any drug discovery program in this area must prioritize careful structure-activity relationship (SAR) studies to separate therapeutic effects from abuse liability.

Hypothesized Mechanism: Monoamine Transporter Inhibition

A N-(4-Methylbenzyl)propan-2-amine Derivative B Binds to Monoamine Transporters (DAT, NET, SERT) A->B C Inhibition of Neurotransmitter Reuptake B->C D Increased Synaptic Concentration of Dopamine, Norepinephrine, Serotonin C->D E Therapeutic Effects (e.g., Antidepressant, Stimulant) D->E

Caption: Hypothesized mechanism of action for CNS effects.

Respiratory Diseases

A close structural analog, N-benzyl-1-(4-methoxyphenyl)propan-2-amine, is a key intermediate in the synthesis of formoterol, a long-acting β2-adrenoceptor agonist used in the treatment of asthma and COPD.[5] The primary structural difference is the substitution of a 4-methoxy group for the 4-methyl group in the compound of interest. Given this similarity, the N-(4-Methylbenzyl)propan-2-amine scaffold could be a valuable starting point for the development of novel β2-adrenoceptor agonists.

Activation of β2-adrenoceptors in the smooth muscle of the airways leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This cascade results in the phosphorylation of several target proteins, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation and bronchodilation.

Signaling Pathway: β2-Adrenoceptor Activation

A N-(4-Methylbenzyl)propan-2-amine Derivative (Agonist) B β2-Adrenoceptor A->B C Gs Protein Activation B->C D Adenylate Cyclase Activation C->D E ATP to cAMP D->E F Protein Kinase A (PKA) Activation E->F G Smooth Muscle Relaxation (Bronchodilation) F->G

Caption: Signaling cascade following β2-adrenoceptor activation.

Oncology

Derivatives of benzylamine and 4-methylbenzamide have been reported to possess anticancer properties.[6][7] For instance, certain benzylamine-supported platinum(IV) complexes have shown impressive in vitro activity against cancer cell lines, potentially acting as DNA intercalators.[7] Furthermore, novel 4-methylbenzamide derivatives have been synthesized as potential protein kinase inhibitors.[6]

Given that N-(4-Methylbenzyl)propan-2-amine contains both a 4-methylbenzyl and an amine moiety, it represents a promising scaffold for the design of novel anticancer agents. The secondary amine provides a key handle for further chemical modification to optimize binding to various biological targets, such as the ATP-binding pocket of protein kinases or the minor groove of DNA.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of N-(4-Methylbenzyl)propan-2-amine and its derivatives.

Synthesis of N-(4-Methylbenzyl)propan-2-amine via Reductive Amination

This protocol describes a standard one-pot synthesis method.

Materials:

  • 4-Methylbenzaldehyde

  • Propan-2-amine (Isopropylamine)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH4) or Platinum on Carbon (Pt/C) with H2 gas

  • Glacial acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-methylbenzaldehyde (1.0 eq) in anhydrous methanol.

    • Add propan-2-amine (1.2 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the imine intermediate by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions. Caution: Gas evolution.

    • Alternatively, for catalytic hydrogenation, add 5% Pt/C (1-2 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir overnight.[8]

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Workflow: Synthesis of N-(4-Methylbenzyl)propan-2-amine

A Dissolve 4-Methylbenzaldehyde and Propan-2-amine in Methanol B Add Catalytic Acetic Acid A->B C Stir for Imine Formation B->C D Cool to 0°C C->D E Add NaBH4 for Reduction D->E F Quench, Extract with DCM, and Purify E->F G N-(4-Methylbenzyl)propan-2-amine F->G

Caption: Reductive amination synthesis workflow.

Protocol: In Vitro Assay for β2-Adrenoceptor Agonism (cAMP Assay)

Objective: To determine if a test compound can act as an agonist at the human β2-adrenoceptor.

Materials:

  • HEK293 cells stably expressing the human β2-adrenoceptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Isoproterenol (a known β2-agonist, positive control).

  • Propranolol (a known β-antagonist, for validation).

  • Test compound (N-(4-Methylbenzyl)propan-2-amine derivative).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 384-well assay plates.

Procedure:

  • Cell Plating: Plate the HEK293-β2AR cells in 384-well plates at a suitable density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and control compounds (isoproterenol) in assay buffer.

  • Assay:

    • Remove the culture medium from the cells and add the assay buffer.

    • Add the diluted compounds to the respective wells.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

Expected Data Output:

CompoundEC50 (nM)
Isoproterenol (Control)1.5
Test Compound A25.0
Test Compound B>1000
Protocol: In Vitro Assay for Monoamine Transporter Inhibition

Objective: To assess the inhibitory activity of a test compound on the uptake of dopamine, norepinephrine, and serotonin.

Materials:

  • Rat striatal (for DAT) and cortical (for NET and SERT) synaptosomes.

  • [3H]-Dopamine, [3H]-Norepinephrine, [3H]-Serotonin.

  • GBR 12909 (selective DAT inhibitor), Desipramine (selective NET inhibitor), Fluoxetine (selective SERT inhibitor) as positive controls.

  • Scintillation vials and scintillation fluid.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue using standard differential centrifugation methods.

  • Uptake Assay:

    • Pre-incubate synaptosomes with various concentrations of the test compound or control inhibitors for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the respective [3H]-labeled neurotransmitter.

    • Incubate for a short period (e.g., 5 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters using a microplate harvester.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of uptake at each concentration of the test compound.

    • Determine the IC50 (half-maximal inhibitory concentration) by non-linear regression analysis.

Expected Data Output:

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
GBR 129095.2>1000>1000
Desipramine>10008.1>1000
Fluoxetine>1000>100012.5
Test Compound C150.385.6450.1

Conclusion and Future Directions

N-(4-Methylbenzyl)propan-2-amine presents a promising, yet underexplored, scaffold for drug discovery. Its structural relationship to known CNS-active agents and β2-adrenoceptor agonists provides a strong rationale for its investigation in these therapeutic areas. Furthermore, the broader potential of benzylamine derivatives in oncology suggests a third avenue for exploration. The protocols outlined in this document offer a starting point for the synthesis and pharmacological characterization of novel compounds based on this core structure. Future work should focus on generating a library of derivatives to establish clear structure-activity relationships, optimizing for potency and selectivity, and evaluating the pharmacokinetic and toxicological profiles of lead candidates.

References

  • Wikipedia. 2,5-Dimethoxy-4-methylamphetamine. Available from: [Link]

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  • PubMed Central. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. Available from: [Link]

  • PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available from: [Link]

  • ResearchGate. Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Available from: [Link]

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  • ResearchGate. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro | Request PDF. Available from: [Link]

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  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

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Method

Real-Time Reaction Monitoring of N-(4-Methylbenzyl)propan-2-amine Synthesis via Thin-Layer Chromatography (TLC)

An Application Note for Drug Development Professionals Abstract The synthesis of secondary amines, such as N-(4-Methylbenzyl)propan-2-amine, is a cornerstone of many pharmaceutical and chemical manufacturing processes. A...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The synthesis of secondary amines, such as N-(4-Methylbenzyl)propan-2-amine, is a cornerstone of many pharmaceutical and chemical manufacturing processes. A prevalent synthetic route is the reductive amination of an aldehyde with a primary amine. Efficiently monitoring the progression of this reaction is critical for optimizing yield, minimizing byproduct formation, and determining the precise endpoint. This application note provides a comprehensive, field-tested protocol for the real-time monitoring of the synthesis of N-(4-Methylbenzyl)propan-2-amine from 4-methylbenzaldehyde and isopropylamine using Thin-Layer Chromatography (TLC). We detail the principles of the method, step-by-step procedures for TLC analysis, multi-stage visualization techniques, and interpretation of results, offering researchers a robust and reliable tool for process control.

Introduction: The Synthetic Context

N-(4-Methylbenzyl)propan-2-amine is synthesized via a two-step, one-pot reductive amination process.[1][2] Initially, 4-methylbenzaldehyde reacts with isopropylamine in a condensation reaction to form a Schiff base, specifically an N-(4-methylbenzylidene)propan-2-amine intermediate. This imine is typically not isolated and is reduced in situ by a reducing agent, such as sodium borohydride (NaBH₄), to yield the target secondary amine.[2][3]

Accurate monitoring is essential because it allows the chemist to:

  • Confirm the consumption of the limiting starting material (typically the aldehyde).

  • Observe the transient formation and subsequent consumption of the imine intermediate.

  • Track the formation of the final product.

  • Identify the reaction endpoint to prevent over-reduction or the formation of side products.[4]

TLC is an ideal technique for this purpose due to its speed, low cost, and minimal sample requirement, providing immediate qualitative feedback on the reaction's status.[5]

Principle of the TLC Method

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). The separation is driven by polarity.

  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. More polar compounds will adhere more strongly to the silica gel and thus travel a shorter distance up the plate.

  • Mobile Phase (Eluent): A solvent or mixture of solvents that carries the sample up the plate. By adjusting the polarity of the mobile phase, the separation of compounds can be optimized.

  • Retention Factor (Rƒ): The Rƒ value is a ratio that quantifies the movement of a compound. It is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[6][7][8] An Rƒ value is characteristic of a compound in a specific solvent system and is always less than 1.[7][9]

In the context of this reaction, the expected order of polarity, and therefore the inverse order of Rƒ values, is:

4-Methylbenzaldehyde (Aldehyde) < Imine Intermediate < N-(4-Methylbenzyl)propan-2-amine (Product)

The aldehyde is the least polar, and the secondary amine product is the most polar due to the hydrogen-bonding capability of the N-H group. This difference in polarity is the basis for their separation on a TLC plate.

G cluster_0 Reaction Pathway 4-Methylbenzaldehyde 4-Methylbenzaldehyde (Starting Material 1) Less Polar Higher Rƒ Imine Imine Intermediate (Transient) Intermediate Polarity Intermediate Rƒ 4-Methylbenzaldehyde->Imine + Isopropylamine - H₂O Isopropylamine Isopropylamine (Starting Material 2) Product N-(4-Methylbenzyl)propan-2-amine (Final Product) Most Polar Lower Rƒ Imine->Product + Reducing Agent (e.g., NaBH₄)

Caption: Reductive amination pathway and expected compound polarity.

Materials and Reagents

  • TLC Plates: Silica gel 60 F₂₅₄ plates.

  • TLC Chamber: Glass chamber with a tight-fitting lid.

  • Spotters: Glass capillary tubes.

  • Mobile Phase (Eluent):

    • Hexane (ACS Grade)

    • Ethyl Acetate (ACS Grade)

    • Triethylamine (Optional, for reducing amine streaking)

  • Visualization Equipment & Reagents:

    • UV Lamp (254 nm)

    • Heat Gun

    • Potassium Permanganate (KMnO₄) Stain: 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[10]

    • Ninhydrin Stain: 0.3 g ninhydrin, 3 mL acetic acid in 100 mL n-butanol.[11]

Experimental Protocols

Protocol A: Representative Synthesis of N-(4-Methylbenzyl)propan-2-amine

This is a representative procedure to provide context for the monitoring protocol.

  • To a solution of 4-methylbenzaldehyde (10 mmol) in methanol (40 mL), add isopropylamine (12 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (15 mmol) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Begin monitoring the reaction immediately using the TLC protocol below.

Protocol B: Step-by-Step TLC Monitoring

This protocol outlines the workflow from sampling the reaction to interpreting the results.

G A 1. Prepare Eluent & Chamber B 2. Prepare TLC Plate (Draw origin line) A->B C 3. Prepare Samples (SM Ref, Rxn Mixture) B->C D 4. Spot the Plate (SM, Co-spot, Rxn) C->D E 5. Develop Plate (Run eluent to solvent front) D->E F 6. Visualize Plate (UV light, then stain) E->F G 7. Analyze & Interpret (Calculate Rƒ, assess completion) F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(4-Methylbenzyl)propan-2-amine - Impurity Profiling and Troubleshooting

Last Updated: January 23, 2026 Introduction Welcome to the Technical Support Center for N-(4-Methylbenzyl)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who util...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 23, 2026

Introduction

Welcome to the Technical Support Center for N-(4-Methylbenzyl)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this secondary amine in their experimental workflows. Purity is paramount for the reliability and reproducibility of scientific results, making a thorough understanding of potential impurities essential.

This document provides an in-depth, question-and-answer-style guide to the common impurities encountered during the synthesis of N-(4-Methylbenzyl)propan-2-amine, focusing on the prevalent reductive amination pathway. We will explore the origins of these impurities, their detection, and robust troubleshooting strategies to ensure the integrity of your compound.

Part 1: Frequently Asked Questions (FAQs) about Common Impurities

This section addresses the most common issues and questions that arise during and after the synthesis of N-(4-Methylbenzyl)propan-2-amine.

Q1: What are the most common process-related impurities in N-(4-Methylbenzyl)propan-2-amine synthesized via reductive amination?

A1: The synthesis of N-(4-Methylbenzyl)propan-2-amine via the reductive amination of 4-methylbenzaldehyde and propan-2-amine (isopropylamine) is a robust method, but it can generate several predictable impurities. These can be categorized as follows:

  • Unreacted Starting Materials: Residual 4-methylbenzaldehyde and isopropylamine.

  • Intermediates: Incomplete reaction can leave the N-(4-methylbenzylidene)propan-2-amine (imine) intermediate.

  • Side-Products from the Aldehyde: The reducing agent can act on the aldehyde starting material to form 4-methylbenzyl alcohol. Conversely, exposure to air can oxidize the aldehyde to 4-methylbenzoic acid.

  • Side-Products from the Amine: Over-alkylation can lead to the formation of a tertiary amine, N,N-bis(4-methylbenzyl)propan-2-amine, although this is less common than with direct alkylation methods.[1]

Understanding the reaction mechanism is key to controlling these impurities. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it selectively reduces the imine intermediate without significantly reducing the starting aldehyde.[2]

Q2: How can I detect residual starting materials like 4-methylbenzaldehyde and isopropylamine?

A2: A combination of chromatographic and spectroscopic techniques is highly effective:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method. Isopropylamine is highly volatile, and both 4-methylbenzaldehyde and the final amine product are amenable to GC analysis. The mass spectrometer provides definitive identification based on fragmentation patterns.

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress. A UV-active spot corresponding to the conjugated 4-methylbenzaldehyde should disappear upon reaction completion. Staining (e.g., with ninhydrin) can help visualize the amine product.

  • ¹H NMR Spectroscopy: The aldehyde proton of 4-methylbenzaldehyde has a very distinct chemical shift around 9-10 ppm. Its absence in the final product spectrum is a strong indicator of a complete reaction.

Q3: My analysis shows an unexpected peak corresponding to the imine intermediate. Why did this happen and how can I prevent it?

A3: The presence of the imine intermediate, N-(4-methylbenzylidene)propan-2-amine, is a clear sign of incomplete reduction .[3]

Causality: The reaction proceeds in two main steps: the formation of the imine, followed by its reduction.[4] If the imine is detected, it means the second step has failed to go to completion. Common causes include:

  • Insufficient Reducing Agent: The molar equivalents of the hydride reagent (e.g., NaBH₄, NaBH(OAc)₃) were too low to reduce all the formed imine.

  • Deactivated Reagent: The reducing agent may have degraded due to moisture or improper storage. Sodium borohydride, for example, can react with protic solvents like methanol if the solution is not kept basic.[3]

  • Low Reaction Temperature: The reduction step may be too slow at the chosen temperature.

  • Insufficient Reaction Time: The reaction was quenched before the reduction was complete.

Prevention and Resolution:

  • Monitor the Reaction: Use TLC or rapid GC-MS analysis to confirm the disappearance of the imine spot/peak before quenching the reaction.

  • Optimize Stoichiometry: Ensure at least one full equivalent of hydride is available for the reduction. It is common to use a slight excess (e.g., 1.2-1.5 equivalents) of the reducing agent.[3]

  • Control Reaction Conditions: If using NaBH₄ in methanol, ensure the solution is cool (0 °C) during addition. For stubborn reductions, allowing the reaction to warm to room temperature or gently heating it (e.g., to 40 °C) may be necessary.[3]

Q4: I've identified 4-methylbenzyl alcohol and 4-methylbenzoic acid in my product. What is their origin?

A4: These two impurities originate directly from the 4-methylbenzaldehyde starting material through competing reaction pathways.

  • 4-Methylbenzyl Alcohol: This is formed when the reducing agent directly reduces the aldehyde starting material instead of the imine intermediate.[1] This side reaction is more prominent with less selective, more powerful reducing agents like sodium borohydride (NaBH₄), especially if the imine formation is slow.[1] Using a milder reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) can significantly minimize this impurity.[5]

  • 4-Methylbenzoic Acid: This is a product of oxidation. Aldehydes are susceptible to oxidation to carboxylic acids, which can happen if the 4-methylbenzaldehyde starting material is old or has been improperly stored. It can also occur during the reaction or workup if exposed to air for extended periods, particularly under basic conditions.

Q5: Are tertiary amine impurities a concern, and how would they form?

A5: Yes, the formation of a tertiary amine, specifically N,N-bis(4-methylbenzyl)propan-2-amine , is a potential, though often minor, byproduct.

Mechanism of Formation: This impurity arises if the secondary amine product, N-(4-Methylbenzyl)propan-2-amine, acts as a nucleophile itself. It can react with another molecule of 4-methylbenzaldehyde to form a tertiary iminium ion, which is then reduced to the tertiary amine.

Controlling Formation:

  • Stoichiometry: Using a slight excess of the primary amine (isopropylamine) relative to the aldehyde can help minimize this side reaction by ensuring the aldehyde preferentially reacts with the more abundant primary amine.

  • Stepwise Procedure: In cases where dialkylation is a significant problem, a stepwise approach can be effective. First, form the imine, potentially isolating it, and then perform the reduction in a separate step. This prevents the secondary amine product from being present in the reaction mixture along with unreacted aldehyde.[2]

Q6: What are potential degradation impurities to watch for during storage?

A6: Amines can be susceptible to long-term degradation, primarily through oxidation.

  • Oxidative Degradation: Exposure to air and light can lead to the formation of various oxidized species. The benzylic position is particularly susceptible. The tertiary amine functional group can also be oxidized to form an N-oxide.[6]

  • Storage Recommendations: To ensure stability, N-(4-Methylbenzyl)propan-2-amine should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool, dry place.

Part 2: Troubleshooting and Analytical Protocols
Troubleshooting Guide for Reductive Amination

This table summarizes common experimental issues and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality starting materials. 2. Inactive reducing agent. 3. Incorrect pH for imine formation (too acidic or too basic).[1]1. Purify aldehyde by distillation; use fresh amine. 2. Use a fresh bottle of reducing agent. 3. For NaBH₃CN, maintain pH ~6. For NaBH(OAc)₃, a small amount of acetic acid can be catalytic.
Significant Imine Impurity 1. Insufficient reducing agent. 2. Reaction time too short or temperature too low.1. Increase molar equivalents of reducing agent (e.g., 1.5 eq). 2. Allow the reaction to stir longer at room temperature or warm gently (40-50 °C). Monitor by TLC/GC.
Significant Benzyl Alcohol Impurity 1. Reducing agent is too reactive (e.g., NaBH₄). 2. Imine formation is slow.1. Switch to a milder, more selective reagent like NaBH(OAc)₃.[5] 2. Allow the aldehyde and amine to stir together to form the imine before adding the reducing agent.
Significant Tertiary Amine Impurity 1. Incorrect stoichiometry. 2. The secondary amine product is reacting with remaining aldehyde.1. Use a slight excess of the primary amine (isopropylamine). 2. Add the aldehyde slowly to a solution of the amine and reducing agent to keep its concentration low.
Difficult Product Isolation 1. Product is too polar or forms an emulsion during workup. 2. Both amine and imine extract together during acid/base extraction.1. Use a different extraction solvent (e.g., dichloromethane instead of ethyl acetate). Use brine to break emulsions. 2. Ensure the reduction is complete before workup. If separation is still difficult, consider purification by column chromatography or crystallization of the amine as a salt (e.g., hydrochloride).[3]
Experimental Protocols

Protocol 1: General Purity Assessment by GC-MS

This protocol provides a standard method for identifying volatile and semi-volatile impurities.

  • Sample Preparation: Dissolve ~1 mg of the crude or purified product in 1 mL of a suitable solvent (e.g., methanol, ethyl acetate, or dichloromethane).

  • Instrument Parameters (Example):

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-450 amu.

  • Data Analysis: Compare the retention times and mass spectra of observed peaks with those of authentic standards for the starting materials and expected impurities. The product should show a clear molecular ion and characteristic fragmentation patterns.

Protocol 2: Quantification of Non-Volatile Impurities by HPLC

This protocol is useful for quantifying impurities like 4-methylbenzoic acid.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrument Parameters (Example):

    • HPLC Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV/DAD at 220 nm and 254 nm.

  • Data Analysis: Identify peaks corresponding to impurities. Quantify using an external standard curve for known impurities or by area percent normalization for unknown impurities.

Part 3: Visualization of Key Processes
Diagram 1: Synthesis and Impurity Formation Pathways

G Aldehyde 4-Methylbenzaldehyde Imine Imine Intermediate (N-(4-methylbenzylidene)propan-2-amine) Aldehyde->Imine Condensation Alcohol 4-Methylbenzyl Alcohol (Impurity) Aldehyde->Alcohol Over-reduction Acid 4-Methylbenzoic Acid (Impurity) Aldehyde->Acid Oxidation TertiaryAmine Tertiary Amine (Impurity) Aldehyde->TertiaryAmine Dialkylation Amine Propan-2-amine Amine->Imine Condensation Imine->Imine Product N-(4-Methylbenzyl)propan-2-amine (Desired Product) Imine->Product Reduction (Complete) Product->TertiaryAmine Dialkylation

Caption: Reductive amination pathway and common impurity origins.

Diagram 2: Troubleshooting Workflow for Impurity Analysis

G Start Crude Synthetic Product Analysis Initial Purity Screen (TLC, GC-MS) Start->Analysis Decision Purity > 98%? Impurities Detected? Analysis->Decision Identify Identify Impurity Structure (MS Fragmentation, NMR, Standards) Decision->Identify No End Product Meets Specification Decision->End Yes Troubleshoot Consult Troubleshooting Guide (See Table Above) Identify->Troubleshoot Optimize Optimize Synthesis or Re-purify (e.g., change reagent, recrystallize) Troubleshoot->Optimize Optimize->Analysis FinalQC Final Quality Control (GC-MS, HPLC, NMR)

Caption: A logical workflow for impurity identification and resolution.

Part 4: References
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

Sources

Optimization

"N-(4-Methylbenzyl)propan-2-amine" stability and degradation issues

Welcome to the technical support center for N-(4-Methylbenzyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-Methylbenzyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Introduction

N-(4-Methylbenzyl)propan-2-amine is a secondary amine that finds application as an intermediate in the synthesis of various organic molecules, including potential pharmaceutical candidates. As with many benzylamines, its stability can be a critical factor in its storage, handling, and application in multi-step syntheses. Understanding its degradation pathways is crucial for impurity profiling, method development, and ensuring the quality of the final products. This guide provides a comprehensive overview of the stability and degradation issues associated with N-(4-Methylbenzyl)propan-2-amine, along with practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(4-Methylbenzyl)propan-2-amine?

A1: The most significant degradation pathway for N-(4-Methylbenzyl)propan-2-amine is oxidation. This typically proceeds through a two-step process involving the formation of an imine intermediate, which is then hydrolyzed to an aldehyde and a primary amine.[1] Specifically, N-(4-Methylbenzyl)propan-2-amine can oxidize to form N-(4-methylbenzylidene)propan-2-amine, which subsequently hydrolyzes to p-methylbenzaldehyde and propan-2-amine (isopropylamine).

Q2: What are the optimal storage conditions for N-(4-Methylbenzyl)propan-2-amine to minimize degradation?

A2: To minimize degradation, N-(4-Methylbenzyl)propan-2-amine should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It should be kept in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric oxygen and moisture. Exposure to strong oxidizing agents and strong acids should be avoided.

Q3: Is N-(4-Methylbenzyl)propan-2-amine sensitive to light?

A3: While specific photostability data for N-(4-Methylbenzyl)propan-2-amine is not extensively published, benzylamines, in general, can be susceptible to photodegradation. Therefore, it is recommended to store the compound in an amber or opaque container to protect it from light. Photostability testing as per ICH guidelines is advised to determine its specific light sensitivity.

Q4: What are the likely impurities I might find in a sample of N-(4-Methylbenzyl)propan-2-amine?

A4: Potential impurities can originate from the synthetic route or from degradation.

  • Synthesis-related impurities: Common synthetic routes, such as the reductive amination of p-methylbenzaldehyde with isopropylamine, may lead to residual starting materials (p-methylbenzaldehyde, isopropylamine) or by-products.

  • Degradation-related impurities: As mentioned in A1, the primary degradation products are p-methylbenzaldehyde and isopropylamine. Further oxidation of p-methylbenzaldehyde to p-toluic acid is also possible over extended periods or under harsh oxidative conditions.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of N-(4-Methylbenzyl)propan-2-amine.

Issue 1: Appearance of a new peak in the HPLC chromatogram during routine analysis.
  • Possible Cause: This is often indicative of degradation. The new peak could correspond to p-methylbenzaldehyde, a primary degradation product.

  • Troubleshooting Steps:

    • Confirm the identity of the new peak: If a standard of p-methylbenzaldehyde is available, inject it to compare retention times. Alternatively, LC-MS analysis can be used to identify the mass of the new peak, which should correspond to p-methylbenzaldehyde (C₈H₈O, MW: 120.15 g/mol ).

    • Review storage and handling procedures: Ensure the compound has been stored under an inert atmosphere and protected from light and air. Check for any recent changes in storage conditions.

    • Assess solvent purity: Ensure that the solvents used for sample preparation are of high purity and free from peroxides, which can accelerate oxidative degradation.

Issue 2: Inconsistent results in reactions using N-(4-Methylbenzyl)propan-2-amine.
  • Possible Cause: The presence of impurities, particularly the degradation product p-methylbenzaldehyde, can interfere with subsequent reactions. Aldehydes can undergo side reactions, leading to lower yields or the formation of unexpected by-products.

  • Troubleshooting Steps:

    • Perform purity analysis: Before use, confirm the purity of the N-(4-Methylbenzyl)propan-2-amine lot using a validated analytical method such as HPLC or GC-MS.

    • Purify the amine if necessary: If significant impurities are detected, consider purifying the amine by distillation or column chromatography.

    • Use freshly opened or purified material: For critical experiments, it is best to use a freshly opened container or recently purified N-(4-Methylbenzyl)propan-2-amine.

Issue 3: The sample has developed a yellowish color over time.
  • Possible Cause: Color change is a common sign of amine oxidation. The formation of imines and other conjugated systems can lead to the absorption of visible light, resulting in a yellow or brownish appearance.

  • Troubleshooting Steps:

    • Purity assessment: A color change is a strong indicator of degradation. The purity of the sample should be assessed by HPLC or other suitable methods to quantify the extent of degradation.

    • Consider the suitability for use: Depending on the level of impurities and the nature of the intended experiment, the discolored material may not be suitable for use. For applications requiring high purity, the material should be discarded or repurified.

Experimental Protocols

Protocol 1: Forced Degradation Study of N-(4-Methylbenzyl)propan-2-amine

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method, in line with ICH guidelines.[2][3]

Objective: To investigate the stability of N-(4-Methylbenzyl)propan-2-amine under various stress conditions.

Materials:

  • N-(4-Methylbenzyl)propan-2-amine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Photostability chamber with controlled light and UV exposure

  • Oven for thermal stress testing

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-(4-Methylbenzyl)propan-2-amine in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heating at 60°C for 8 hours.

    • Neutralize the solution with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M NaOH and/or heating at 60°C for 8 hours.

    • Neutralize the solution with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Transfer a small amount of solid N-(4-Methylbenzyl)propan-2-amine to a vial and place it in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a thin layer of solid N-(4-Methylbenzyl)propan-2-amine to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][4]

    • Simultaneously, keep a control sample in the dark.

    • Dissolve both the exposed and control samples in methanol for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of a non-stressed control sample to identify and quantify the degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterDuration
Acid Hydrolysis0.1 M / 1 M HCl24h (RT) / 8h (60°C)
Base Hydrolysis0.1 M / 1 M NaOH24h (RT) / 8h (60°C)
Oxidation3% H₂O₂24h (RT)
Thermal70°C48h
PhotolyticICH Q1B compliantAs per guidelines
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating N-(4-Methylbenzyl)propan-2-amine from its potential degradation products and synthesis-related impurities.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (A starting point for method development):

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the main peak.

Visualizations

Degradation_Pathway cluster_main Oxidative Degradation cluster_products Hydrolysis Products N-(4-Methylbenzyl)propan-2-amine N-(4-Methylbenzyl)propan-2-amine Imine_Intermediate N-(4-methylbenzylidene)propan-2-amine N-(4-Methylbenzyl)propan-2-amine->Imine_Intermediate Oxidation Aldehyde p-Methylbenzaldehyde Imine_Intermediate->Aldehyde Hydrolysis Amine Propan-2-amine Imine_Intermediate->Amine Hydrolysis

Caption: Oxidative degradation pathway of N-(4-Methylbenzyl)propan-2-amine.

Purity_Analysis_Workflow cluster_workflow Purity Analysis Workflow start Sample of N-(4-Methylbenzyl)propan-2-amine prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC Analysis (Stability-Indicating Method) prep->hplc data Data Analysis (Peak integration, Purity calculation) hplc->data decision Decision data->decision pass Purity ≥ 98% (Meets Specification) decision->pass Yes fail Purity < 98% (Out of Specification) decision->fail No investigate Investigate Cause (Degradation, Synthesis Impurity) fail->investigate

Caption: Workflow for purity analysis of N-(4-Methylbenzyl)propan-2-amine.

References

  • Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1588–1595. [Link]

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products (2003). [Link]

  • ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology (2005). [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Knbbe, E. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery Technology, 10(5), 56-59.
  • ICH Harmonised Tripartite Guideline, Q3A(R2): Impurities in New Drug Substances (2006). [Link]

  • Rane, S., & Hiwarale, P. (2012). Forced degradation and stability studies of drugs—A review.
  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products (1996). [Link]

  • Huckabee, B. K., & Jones, A. D. (2000). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 24(5), 54-66.
  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for N-(4-Methylbenzyl)propan-2-amine Synthesis

Welcome to the technical support center for the synthesis of N-(4-Methylbenzyl)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-Methylbenzyl)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-alkylation via reductive amination. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting challenges encountered during this synthesis. Our goal is to empower you with the knowledge to select the optimal catalyst and troubleshoot your experiments effectively, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing N-(4-Methylbenzyl)propan-2-amine?

The most robust and widely adopted method is the reductive amination of 4-methylbenzaldehyde (p-tolualdehyde) with propan-2-amine (isopropylamine). This approach avoids the common issue of over-alkylation, which often plagues direct alkylation methods with alkyl halides.[1][2] The reaction proceeds in two key stages: the formation of an intermediate imine, followed by its immediate reduction to the desired secondary amine. The choice of catalyst or reducing agent is paramount for the success of this second stage.

Q2: I'm setting up this synthesis for the first time. Should I use a stoichiometric reducing agent or a catalytic hydrogenation approach?

This is a crucial decision that depends on your laboratory's capabilities, scale, and safety protocols.

  • Stoichiometric Reducing Agents (e.g., Borohydrides): These are often used for smaller-scale laboratory syntheses due to their convenience and predictability. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly selective for the reduction of the imine intermediate over the starting aldehyde.[2][3] This selectivity is a significant advantage, preventing the formation of 4-methylbenzyl alcohol as a byproduct. However, NaBH₃CN is highly toxic and must be handled with extreme care.[3]

  • Catalytic Hydrogenation: This is a "greener" and more atom-economical approach, particularly for larger-scale syntheses.[4][5] It involves the use of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney® Nickel, with a hydrogen source. This method avoids the use of large quantities of hydride reagents and simplifies workup. However, it requires specialized equipment for handling hydrogen gas safely, and the catalysts themselves can be pyrophoric.

Q3: What are the key differences in performance between Pd/C and Raney® Nickel for this reaction?

Both Pd/C and Raney® Nickel are effective catalysts for reductive amination. The choice between them often comes down to a balance of reactivity, cost, and selectivity.

FeaturePalladium on Carbon (Pd/C)Raney® Nickel
Reactivity Generally higher activity, allowing for milder reaction conditions (lower temperature and pressure).[6]Often requires higher temperatures and pressures to achieve similar conversion rates.[6]
Cost More expensive due to the price of palladium.More cost-effective, making it a preferred choice for industrial-scale production.[1]
Selectivity Highly effective for a broad range of substrates. However, it can be sensitive to catalyst poisons.Can exhibit different selectivity profiles and may be more robust in the presence of certain functional groups.
Handling Pyrophoric when dry and must be handled with care, typically under a wet slurry.Also pyrophoric and requires careful handling, usually supplied as a slurry in water.

In general, for laboratory-scale synthesis where cost is less of a concern, 10% Pd/C is often the catalyst of choice due to its high activity under milder conditions.

Experimental Protocols & Workflows

Workflow for Catalyst Selection and Synthesis

The following diagram outlines the decision-making process and experimental workflow for the synthesis of N-(4-Methylbenzyl)propan-2-amine.

Synthesis Workflow Workflow for N-(4-Methylbenzyl)propan-2-amine Synthesis cluster_Prep Preparation cluster_Decision Catalyst Selection cluster_Paths Execution cluster_Workup Workup & Purification Start Start: Define Synthesis Scale & Safety Capabilities Reagents Procure Reagents: - 4-Methylbenzaldehyde - Isopropylamine - Solvent (e.g., Methanol, Ethanol) Start->Reagents Catalyst_Choice Choose Reduction Method Reagents->Catalyst_Choice Catalytic Catalytic Hydrogenation (e.g., 10% Pd/C, H2 gas) Catalyst_Choice->Catalytic Large Scale / Green Chemistry Stoichiometric Stoichiometric Reduction (e.g., NaBH(OAc)3) Catalyst_Choice->Stoichiometric Small Scale / Convenience Reaction_Setup_Cat Reaction Setup: - Inert atmosphere - Add aldehyde, amine, solvent - Add catalyst slurry Catalytic->Reaction_Setup_Cat Reaction_Setup_Stoich Reaction Setup: - Add aldehyde, amine, solvent - Cool reaction mixture Stoichiometric->Reaction_Setup_Stoich Hydrogenation Hydrogenate at controlled temperature and pressure Reaction_Setup_Cat->Hydrogenation Reduction Slowly add reducing agent Reaction_Setup_Stoich->Reduction Monitor_Cat Monitor reaction by TLC/GC-MS Hydrogenation->Monitor_Cat Monitor_Stoich Monitor reaction by TLC/GC-MS Reduction->Monitor_Stoich Filter_Cat Filter catalyst (Caution: Pyrophoric!) Monitor_Cat->Filter_Cat Quench Quench excess reducing agent Monitor_Stoich->Quench Workup Reaction Workup Extraction Aqueous workup and extraction Filter_Cat->Extraction Quench->Extraction Purification Purify by distillation or chromatography Extraction->Purification Characterization Characterize final product (NMR, MS) Purification->Characterization

Caption: Decision and experimental workflow for the synthesis.

Detailed Protocol: Catalytic Reductive Amination using 10% Pd/C

This protocol is a representative example for a laboratory-scale synthesis.

Safety Precautions:

  • Palladium on Carbon (Pd/C) is pyrophoric, especially when dry. Handle the catalyst as a wet slurry and never allow it to dry on filter paper exposed to air.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Conduct the reaction in a well-ventilated fume hood using appropriate equipment for hydrogenation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Equipment:

  • 4-Methylbenzaldehyde

  • Isopropylamine

  • 10% Palladium on Carbon (50% wet)

  • Ethanol or Methanol (Anhydrous)

  • Hydrogenation apparatus (e.g., Parr shaker or a balloon setup for atmospheric pressure)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Filter aid (e.g., Celite®)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask or hydrogenation vessel, add 4-methylbenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in a minimal amount of ethanol or methanol.

    • Add isopropylamine (1.1 - 1.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Catalyst Addition:

    • Under a gentle stream of inert gas, carefully add 10% Pd/C (50% wet, 1-5 mol% Pd) to the reaction mixture. The catalyst should be added as a slurry in the reaction solvent.

  • Hydrogenation:

    • Securely attach the flask to the hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Pressurize the vessel to the desired hydrogen pressure (atmospheric to 50 psi is typical for this transformation) and begin vigorous stirring.

    • Monitor the reaction progress by hydrogen uptake or by periodically taking aliquots for analysis (TLC or GC-MS).

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Catalyst Filtration (Critical Step): Prepare a pad of filter aid (Celite®) in a Büchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite® pad. It is crucial to keep the filter cake wet with solvent at all times to prevent the Pd/C from igniting.

    • Rinse the filter cake with additional solvent to ensure complete recovery of the product.

    • Catalyst Quenching: The wet filter cake containing the Pd/C catalyst should be immediately quenched by transferring it to a separate container with a large volume of water.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide

Encountering issues during the synthesis is common. This guide provides a structured approach to diagnosing and resolving them.

Troubleshooting Decision Tree

Troubleshooting Troubleshooting Guide for Reductive Amination Start Problem Encountered Low_Conversion Low Conversion / No Reaction Start->Low_Conversion Reaction Stalled? Side_Products Significant Side Products Start->Side_Products Impure Product? Purification_Issues Purification Difficulties Start->Purification_Issues Workup Problems? Insufficient_H2 Insufficient Hydrogen? - Check for leaks - Increase pressure Low_Conversion->Insufficient_H2 Poor_Mixing Inefficient Mixing? - Increase stirring speed Low_Conversion->Poor_Mixing Catalyst_Deactivation Catalyst_Deactivation Low_Conversion->Catalyst_Deactivation Aldehyde_Reduction Aldehyde Reduction? (Alcohol Byproduct) Side_Products->Aldehyde_Reduction Imine_Present Residual Imine? Side_Products->Imine_Present Over_Alkylation Over_Alkylation Side_Products->Over_Alkylation Co-elution Co-elution on Column? Purification_Issues->Co-elution Emulsion Emulsion Purification_Issues->Emulsion Solution_H2 Solution: - Reseal system - Increase H2 pressure Insufficient_H2->Solution_H2 Solution_Mixing Solution: - Use appropriate stir bar/mechanical stirrer Poor_Mixing->Solution_Mixing Solution_Catalyst Solution: - Use fresh, pure reagents - Increase catalyst loading - Consider a different catalyst Catalyst_Deactivation->Solution_Catalyst Solution_Aldehyde_Reduction Solution: - Ensure imine formation is complete before hydrogenation - Use a more selective reducing agent (NaBH(OAc)3) Aldehyde_Reduction->Solution_Aldehyde_Reduction Solution_Imine Solution: - Increase reaction time or H2 pressure - Check catalyst activity Imine_Present->Solution_Imine Solution_Over_Alkylation Solution: - Use a 1:1.1 ratio of aldehyde to amine - Avoid large excess of amine Over_Alkylation->Solution_Over_Alkylation Solution_Co-elution Solution: - Adjust solvent polarity - Consider derivatization before chromatography Co-elution->Solution_Co-elution Solution_Emulsion Solution: - Add brine to aqueous layer - Filter through Celite® Emulsion->Solution_Emulsion

Caption: A decision tree for troubleshooting common issues.

Q4: My reaction is sluggish and gives a low yield. What could be the cause?

Low conversion is a frequent issue. Here are the primary culprits and their solutions:

  • Cause 1: Catalyst Deactivation. The catalyst's surface can be poisoned by impurities in the starting materials or by the amine product itself.[4]

    • Solution: Ensure your 4-methylbenzaldehyde and isopropylamine are of high purity. If catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can help drive the reaction to completion. In some cases, catalyst regeneration might be possible, but for laboratory scale, using fresh catalyst is often more practical.[7]

  • Cause 2: Inefficient Hydrogen Delivery. For catalytic hydrogenations, poor contact between the hydrogen gas, the catalyst, and the substrate will slow the reaction.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended. Check your system for leaks. If using a hydrogen balloon, ensure it remains inflated. Increasing the hydrogen pressure (if your equipment allows) can also significantly increase the reaction rate.

  • Cause 3: Incomplete Imine Formation. The reduction can only occur after the imine has formed.

    • Solution: Allow sufficient time for the aldehyde and amine to stir together before introducing the catalyst or reducing agent. A slightly acidic medium can catalyze imine formation, but this is often not necessary with aliphatic amines.

Q5: I see a significant amount of 4-methylbenzyl alcohol in my product mixture. How can I prevent this?

The formation of 4-methylbenzyl alcohol is a result of the reducing agent or catalyst reducing the starting aldehyde before it can form the imine.

  • With Catalytic Hydrogenation: This side reaction can occur if the catalyst is too active or if the concentration of the imine is low.

    • Solution: Allow a longer pre-stir time for the aldehyde and amine to maximize imine concentration before starting hydrogenation.

  • With Stoichiometric Reducing Agents: This is a common problem with less selective hydrides like sodium borohydride (NaBH₄).[2]

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce the iminium ion over the aldehyde.[3]

Q6: How do I safely handle and dispose of spent Pd/C or Raney® Nickel catalyst?

Safe handling of pyrophoric catalysts is non-negotiable.

  • Handling: Always handle these catalysts in a wet state. Never allow the catalyst to become dry on a filter paper or spatula, as it can spontaneously ignite upon contact with air.

  • Filtration: As described in the protocol, filter the catalyst through a pad of Celite® and keep the filter cake wet with solvent throughout the process.

  • Quenching and Disposal: After filtration, the wet catalyst cake should be immediately transferred to a dedicated waste container with a large volume of water. This slurry can then be disposed of according to your institution's hazardous waste guidelines. Do not mix it with organic waste.

References

  • Semantic Scholar. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Retrieved from [Link]

  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]

  • ResearchGate. (2025). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (2020). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • National Institutes of Health. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(4-Methylbenzyl)propan-2-amine and Other Benzylamines in Synthesis

Introduction: The Strategic Role of Benzylamines in Synthetic Chemistry Benzylamines are a cornerstone class of reagents in organic synthesis, prized for their utility in forming critical C-N bonds that constitute the ba...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Benzylamines in Synthetic Chemistry

Benzylamines are a cornerstone class of reagents in organic synthesis, prized for their utility in forming critical C-N bonds that constitute the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1] Their reactivity, which can be finely tuned through substitution on either the aromatic ring or the nitrogen atom, makes them versatile intermediates. This guide provides an in-depth comparison of N-(4-Methylbenzyl)propan-2-amine with other structurally related benzylamines, offering a detailed analysis of their performance in key synthetic transformations.

We will explore how subtle electronic and steric modifications influence reaction outcomes, providing researchers with the causal insights needed to make informed decisions in reagent selection. The discussion is grounded in fundamental mechanistic principles and supported by representative experimental data and detailed protocols for practical application.

Comparative Analysis: The Interplay of Electronic and Steric Effects

The synthetic utility of a benzylamine is primarily dictated by two factors: the nucleophilicity of the nitrogen atom and the steric environment surrounding it. To illustrate these effects, we will compare the performance of three representative secondary amines in a common synthetic reaction, reductive amination.

  • N-(4-Methylbenzyl)propan-2-amine (1): Features an electron-donating group (EDG) on the aromatic ring.

  • N-Benzylpropan-2-amine (2): The unsubstituted parent compound, serving as a neutral baseline.

  • N-(4-Chlorobenzyl)propan-2-amine (3): Contains an electron-withdrawing group (EWG) on the aromatic ring.

All three share the same N-isopropyl group, allowing for a focused analysis of the electronic effects imparted by the para-substituent on the benzyl ring.

Electronic Effects on Nucleophilicity and Reactivity

The nucleophilicity of the amine nitrogen is significantly influenced by the electronic nature of the substituent on the benzyl ring.

  • Electron-Donating Groups (EDGs): The para-methyl group in N-(4-Methylbenzyl)propan-2-amine (1) is an EDG. Through an inductive effect, it pushes electron density into the aromatic ring and, subsequently, toward the benzylic nitrogen. This increase in electron density makes the nitrogen lone pair more available for nucleophilic attack, thereby increasing the amine's reactivity. In reactions like reductive amination or N-alkylation, this enhanced nucleophilicity leads to faster reaction rates and often allows for milder reaction conditions compared to unsubstituted analogues.

  • Electron-Withdrawing Groups (EWGs): Conversely, the para-chloro group in N-(4-Chlorobenzyl)propan-2-amine (3) is an EWG. It inductively withdraws electron density from the aromatic ring and away from the nitrogen atom. This decreases the availability of the nitrogen's lone pair, reducing its nucleophilicity and slowing down the rate of reaction.

This relationship is a well-established principle in physical organic chemistry, where electron-donating groups are known to accelerate reactions involving nucleophilic attack by the amine, while electron-withdrawing groups have the opposite effect.

Steric Hindrance: The Role of the N-Alkyl Group

The N-isopropyl group, common to all three of our comparative molecules, introduces a moderate level of steric bulk around the nitrogen atom. Steric hindrance can be a double-edged sword:

  • Rate Attenuation: Compared to a less bulky N-methyl or N-ethyl group, the isopropyl group can slightly decrease the rate of reaction by sterically impeding the nitrogen's approach to an electrophilic center.

  • Selectivity and Prevention of Over-Alkylation: This steric bulk is often strategically advantageous. In N-alkylation reactions, primary amines can easily undergo multiple alkylations, leading to mixtures of secondary and tertiary amines.[2] Starting with a secondary amine like N-benzylpropan-2-amine already prevents the formation of primary amine byproducts. Furthermore, the steric hindrance from the isopropyl group disfavors the formation of a quaternary ammonium salt, promoting cleaner mono-alkylation reactions.

The following diagram illustrates the key structural differences and their resulting electronic and steric properties.

G cluster_0 Structural Features Comparison cluster_1 Predicted Reactivity amine1 N-(4-Methylbenzyl)propan-2-amine (1) prop1 Electronic Effect: Electron-Donating (p-Me) amine1->prop1 leads to steric Steric Hindrance: Moderate (N-isopropyl) amine1->steric all have amine2 N-Benzylpropan-2-amine (2) prop2 Electronic Effect: Neutral (p-H) amine2->prop2 leads to amine2->steric all have amine3 N-(4-Chlorobenzyl)propan-2-amine (3) prop3 Electronic Effect: Electron-Withdrawing (p-Cl) amine3->prop3 leads to amine3->steric all have reactivity1 Highest Nucleophilicity Fastest Reaction Rate prop1->reactivity1 reactivity2 Baseline Nucleophilicity Moderate Reaction Rate prop2->reactivity2 reactivity3 Lowest Nucleophilicity Slowest Reaction Rate prop3->reactivity3

Caption: Relationship between structure and predicted reactivity.

Performance in Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, proceeding via the formation of an intermediate imine or iminium ion, which is then reduced in situ.[3][4] A typical procedure involves reacting an amine with a ketone or aldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride [NaB(OAc)₃H] or sodium cyanoborohydride (NaBH₃CN).[2][5]

The first step, the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, is often the rate-determining step.[3] Therefore, the electronic effects discussed previously have a direct impact on the reaction's efficiency.

Representative Experimental Data

The following table presents representative data for the reductive amination of acetone with our three comparative benzylamines. While this specific dataset is illustrative, the yields and reaction times are based on typical outcomes reported in the literature for such transformations and reflect the established electronic trends.

EntryBenzylamine ReagentProductYield (%)Reaction Time (h)
1N-(4-Methylbenzyl)propan-2-amine (1 )N-Isopropyl-N-(4-methylbenzyl)propan-2-amine944
2N-Benzylpropan-2-amine (2 )N-Benzyl-N-isopropylpropan-2-amine888
3N-(4-Chlorobenzyl)propan-2-amine (3 )N-(4-Chlorobenzyl)-N-isopropylpropan-2-amine7518
Conditions: Amine (1.0 equiv), Acetone (1.2 equiv), NaBH(OAc)₃ (1.5 equiv), Dichloroethane (DCE), Room Temperature.

Analysis of Results:

  • N-(4-Methylbenzyl)propan-2-amine (1) provides the highest yield in the shortest time, a direct consequence of the enhanced nucleophilicity conferred by the electron-donating methyl group.

  • N-Benzylpropan-2-amine (2) shows good reactivity, serving as a reliable standard.

  • N-(4-Chlorobenzyl)propan-2-amine (3) is significantly less reactive, requiring a much longer reaction time to achieve a lower yield, which is consistent with the deactivating effect of the chloro substituent.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the precursor amines and their subsequent use in a comparative reductive amination experiment.

Protocol 1: Synthesis of N-(4-Methylbenzyl)propan-2-amine (1)

This procedure details the synthesis via reductive amination of 4-methylbenzaldehyde with isopropylamine.

G start Start step1 Dissolve 4-methylbenzaldehyde and isopropylamine in methanol. start->step1 step2 Stir at room temperature to form imine intermediate. step1->step2 step3 Cool mixture in an ice bath (0 °C). step2->step3 step4 Add Sodium Borohydride (NaBH4) portion-wise. step3->step4 step5 Warm to room temperature and stir until completion (TLC). step4->step5 step6 Quench reaction with water and extract with ethyl acetate. step5->step6 step7 Wash organic layer, dry over Na2SO4, and concentrate. step6->step7 end Purify by distillation to yield pure product (1). step7->end

Sources

Comparative

A Comparative Guide to the Synthesis of N-(4-Methylbenzyl)propan-2-amine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of secondary amines is a cornerstone of process development. N-(4-Methylbenzyl)propan-2-amine, a key intermediate, pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of secondary amines is a cornerstone of process development. N-(4-Methylbenzyl)propan-2-amine, a key intermediate, presents a valuable case study for comparing common synthetic methodologies. This guide provides an in-depth, objective comparison of the two primary routes for its synthesis: reductive amination and direct N-alkylation. By examining the mechanistic underpinnings, detailed experimental protocols, and performance data, this document aims to equip researchers and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

Introduction: The Significance of N-(4-Methylbenzyl)propan-2-amine

N-(4-Methylbenzyl)propan-2-amine serves as a versatile building block in the synthesis of a variety of target molecules in medicinal chemistry and materials science. Its structure, featuring a substituted benzyl group and an isopropyl moiety on the nitrogen atom, imparts specific physicochemical properties to the final compounds. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a multi-step synthesis.

Method 1: Reductive Amination of 4-Methylbenzaldehyde and Isopropylamine

Reductive amination is a widely employed and highly efficient method for the formation of C-N bonds.[1] This one-pot reaction typically proceeds in two sequential steps: the formation of an imine intermediate from a carbonyl compound and an amine, followed by the in-situ reduction of the imine to the corresponding amine.[2]

Mechanistic Overview

The reaction is initiated by the nucleophilic attack of isopropylamine on the carbonyl carbon of 4-methylbenzaldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a Schiff base (imine). The subsequent reduction of the C=N double bond of the imine by a reducing agent yields the final secondary amine product, N-(4-Methylbenzyl)propan-2-amine.

4-Methylbenzaldehyde 4-Methylbenzaldehyde Hemiaminal Intermediate Hemiaminal Intermediate 4-Methylbenzaldehyde->Hemiaminal Intermediate Nucleophilic Attack Isopropylamine Isopropylamine Isopropylamine->Hemiaminal Intermediate Imine (Schiff Base) Imine (Schiff Base) Hemiaminal Intermediate->Imine (Schiff Base) - H2O N-(4-Methylbenzyl)propan-2-amine N-(4-Methylbenzyl)propan-2-amine Imine (Schiff Base)->N-(4-Methylbenzyl)propan-2-amine Reducing Agent Reducing Agent Reducing Agent->N-(4-Methylbenzyl)propan-2-amine Reduction

Caption: Reductive Amination Pathway.

Experimental Protocols

Two common variations of reductive amination are presented below, differing in the choice of reducing agent.

Protocol 1.A: Catalytic Hydrogenation

This method utilizes hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), for the reduction step.

Step-by-Step Methodology:

  • To a solution of 4-methylbenzaldehyde (1 equivalent) and isopropylamine (1.2 equivalents) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-10 atm).

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography.

Protocol 1.B: Sodium Borohydride Reduction

This protocol employs a chemical reducing agent, sodium borohydride (NaBH₄), which is often more convenient for smaller-scale laboratory syntheses.[3]

Step-by-Step Methodology:

  • Dissolve 4-methylbenzaldehyde (1 equivalent) and isopropylamine (1.2 equivalents) in a suitable solvent, such as methanol or ethanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[4]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Method 2: Direct N-Alkylation of Isopropylamine with 4-Methylbenzyl Halide

Direct N-alkylation is a classical approach to forming C-N bonds, involving the reaction of an amine with an alkyl halide.[5] However, this method is often plagued by a lack of selectivity, leading to the formation of over-alkylation products (tertiary amine and quaternary ammonium salts).[2]

Mechanistic Overview

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic benzylic carbon of the 4-methylbenzyl halide, displacing the halide ion.

Isopropylamine Isopropylamine Transition State Transition State Isopropylamine->Transition State 4-Methylbenzyl Halide 4-Methylbenzyl Halide 4-Methylbenzyl Halide->Transition State SN2 Attack N-(4-Methylbenzyl)propan-2-amine N-(4-Methylbenzyl)propan-2-amine Transition State->N-(4-Methylbenzyl)propan-2-amine Halide Ion Halide Ion Transition State->Halide Ion Leaving Group

Sources

Validation

Efficacy Comparison of N-(4-Methylbenzyl)propan-2-amine Derivatives: A Guide for Drug Development Professionals

Introduction: The N-Benzylphenethylamine Scaffold and its Therapeutic Potential N-substituted phenethylamine derivatives are a well-established class of compounds that interact with monoamine transporters, including the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Benzylphenethylamine Scaffold and its Therapeutic Potential

N-substituted phenethylamine derivatives are a well-established class of compounds that interact with monoamine transporters, including the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Their ability to modulate dopaminergic neurotransmission, in particular, makes them attractive candidates for the development of therapeutics for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and potentially as treatments for substance abuse disorders.

The lead compound under consideration, N-(4-Methylbenzyl)propan-2-amine, belongs to this broad class. Its structural similarity to known psychostimulants like methamphetamine and the N-benzylamphetamine derivative, α-benzyl-N-methylphenethylamine (BNMPA), suggests a likely interaction with the dopamine transporter. BNMPA has been shown to displace ligands from the dopamine transporter with a Ki of 6.05 µM and inhibit dopamine uptake with an IC50 of 5.1 µM[1]. This guide will explore how modifications to the N-(4-Methylbenzyl)propan-2-amine scaffold are predicted to influence its efficacy as a DAT inhibitor and its in vivo psychostimulant effects.

Predicted Structure-Activity Relationships (SAR)

Based on the analysis of structurally related compounds, the following SAR principles can be extrapolated to guide the design of novel N-(4-Methylbenzyl)propan-2-amine derivatives.

Substitutions on the N-Benzyl Moiety

The N-benzyl group offers a key point for structural modification. Substitutions on this aromatic ring can significantly impact binding affinity and selectivity for the dopamine transporter.

  • Electronic Effects: Generally, electron-withdrawing groups on the N-benzyl ring are expected to be beneficial for DAT binding affinity.

  • Steric Effects: The size and position of substituents will influence how the ligand fits into the DAT binding pocket. Bulky substituents may be detrimental to binding.

Modifications of the Propan-2-amine Backbone

Alterations to the core phenethylamine structure are also critical determinants of pharmacological activity.

  • Alpha-Methylation: The presence of a methyl group at the alpha position of the ethylamine side chain, as in the propan-2-amine core, is known to increase resistance to metabolism by monoamine oxidase (MAO) and can enhance stimulant properties.

  • N-Alkylation: While the focus is on N-benzyl derivatives, it is worth noting that for simple N-alkylated amphetamines, increasing the alkyl chain length beyond ethyl generally leads to a decrease in potency.

The following diagram illustrates the key regions for chemical modification on the N-(4-Methylbenzyl)propan-2-amine scaffold.

SAR_Diagram cluster_0 N-(4-Methylbenzyl)propan-2-amine Scaffold cluster_1 Regions for Modification Scaffold N-(4-Methylbenzyl)propan-2-amine N_Benzyl N-Benzyl Ring (Electronic & Steric Effects) Scaffold->N_Benzyl Substitutions here impact DAT affinity Propan_Amine Propan-2-amine Backbone (Alpha-Methylation, N-Alkylation) Scaffold->Propan_Amine Modifications affect potency & metabolism Phenyl_Ring Phenyl Ring (Lipophilicity & H-Bonding) Scaffold->Phenyl_Ring Substitutions alter overall pharmacokinetics

Caption: Key regions for chemical modification on the N-(4-Methylbenzyl)propan-2-amine scaffold.

Comparative Efficacy Analysis (Predictive)

The following table presents a predictive comparison of a hypothetical series of N-(4-Methylbenzyl)propan-2-amine derivatives. The predicted efficacy is based on the SAR principles discussed above, with alpha-benzyl-N-methylphenethylamine (BNMPA) serving as a reference compound.

Compound IDR1 (Phenyl Ring)R2 (N-Benzyl Ring)Predicted DAT Inhibition (IC50)Predicted Locomotor ActivityRationale for Prediction
Lead H4-CH₃~5-10 µMModerateBased on the structurally similar BNMPA[1].
DERIV-01 HH>10 µMLower than LeadRemoval of the electron-donating methyl group may slightly decrease affinity.
DERIV-02 H4-Cl<5 µMHigher than LeadElectron-withdrawing groups on the N-benzyl ring are generally favorable for DAT binding.
DERIV-03 H4-OCH₃>10 µMLower than LeadThe electron-donating methoxy group may reduce DAT affinity.
DERIV-04 4-Cl4-CH₃<5 µMHigher than LeadPara-chloro substitution on the phenethylamine ring is known to increase stimulant effects in some amphetamine analogs[2].
DERIV-05 4-OH4-CH₃VariableVariableA hydroxyl group can introduce hydrogen bonding but may also increase metabolism, leading to unpredictable effects.

Experimental Protocols for Efficacy Evaluation

To validate the predicted efficacies, the following experimental protocols are recommended.

In Vitro Dopamine Transporter (DAT) Binding Assay ([³H]WIN 35,428)

This assay determines the affinity of the test compounds for the dopamine transporter by measuring their ability to displace a radiolabeled ligand.

Workflow:

DAT_Binding_Workflow Start Prepare Rat Striatal Membranes Incubate Incubate Membranes with [3H]WIN 35,428 & Test Compound Start->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate Ki Values Quantify->Analyze

Caption: Workflow for the in vitro DAT binding assay.

Step-by-Step Protocol:

  • Preparation of Rat Striatal Membranes: Homogenize fresh or frozen rat striata in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer.

  • Incubation: In a 96-well plate, combine the striatal membrane preparation, [³H]WIN 35,428 (a cocaine analog that binds to DAT) at a final concentration near its Kd (e.g., 10-20 nM), and varying concentrations of the test compound. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor, such as GBR 12909.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]WIN 35,428 (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation[3].

In Vivo Locomotor Activity Assessment

This assay measures the stimulant effects of the test compounds on the spontaneous motor activity of mice.

Workflow:

Locomotor_Activity_Workflow Start Acclimate Mice to Test Environment Administer Administer Test Compound or Vehicle (i.p.) Start->Administer Place Immediately Place Mice in Locomotor Activity Chambers Administer->Place Record Record Locomotor Activity for a Set Duration (e.g., 60 min) Place->Record Analyze Analyze Data (e.g., Distance Traveled, Rearing Counts) Record->Analyze

Caption: Workflow for the in vivo locomotor activity assessment.

Step-by-Step Protocol:

  • Animal Acclimation: House mice in the testing room for at least one hour before the experiment to minimize stress. Habituate the mice to the locomotor activity chambers for a period (e.g., 30-60 minutes) on the day before the experiment.

  • Drug Administration: On the test day, administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • Data Recording: Immediately after injection, place each mouse into an individual locomotor activity chamber equipped with infrared beams to automatically record movement. Record locomotor activity for a predetermined duration, typically 60 to 120 minutes.

  • Data Analysis: Analyze the data to determine various parameters of locomotor activity, such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity of the drug-treated groups to the vehicle-treated control group. A significant increase in locomotor activity is indicative of a psychostimulant effect. For a more in-depth analysis of abuse potential, a locomotor sensitization protocol can be employed, which involves repeated drug administration over several days[4].

Conclusion and Future Directions

This guide provides a predictive framework for the efficacy of novel N-(4-Methylbenzyl)propan-2-amine derivatives based on established SAR principles. The proposed in vitro and in vivo experimental protocols offer a robust system for validating these predictions and identifying promising lead candidates for further development. Future research should focus on the synthesis and systematic evaluation of the proposed derivatives to build a comprehensive SAR dataset for this specific chemical scaffold. This will enable the refinement of predictive models and the rational design of next-generation DAT inhibitors with improved efficacy and safety profiles.

References

  • Moore, K. A., et al. (1997). Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis. European Journal of Pharmacology, 320(2-3), 159-167.
  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Valjent, E., et al. (2009). Mechanisms of Locomotor Sensitization to Drugs of Abuse in a Two-Injection Protocol. Neuropsychopharmacology, 35(2), 401–415.
  • Katz, J. L., et al. (2010). N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects. Journal of Pharmacology and Experimental Therapeutics, 334(2), 587-597.
  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827.
  • Melior Discovery. (n.d.). Locomotor Sensitization Study. Retrieved from [Link]

  • Berger, S. P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular and Cellular Neurosciences, 3(6), 543-548.
  • Brann, M. R., et al. (2021). Cocaine-Dependent Acquisition of Locomotor Sensitization and Conditioned Place Preference Requires D1 Dopaminergic Signaling through a Cyclic AMP, NCS-Rapgef2, ERK, and Egr-1/Zif268 Pathway. Journal of Neuroscience, 41(4), 709-722.
  • Kim, H. J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(5), 509-518.
  • Rothman, R. B., et al. (2005). [3H]WIN 35,428 ([3H]CFT)
  • Allard, P., et al. (1996). [3H]WIN 35,428 binding in the human brain. Brain Research, 706(2), 347-350.
  • Mash, D. C., et al. (1995).
  • Halberstadt, A. L., et al. (2016). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 7(9), 1230-1239.
  • Woolverton, W. L., et al. (2000). N-substituted benztropine analogs: atypical dopamine uptake inhibitors that do not substitute for cocaine. Pharmacology Biochemistry and Behavior, 67(3), 541-547.
  • Wang, S., et al. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter.
  • Eshleman, A. J., et al. (2018). Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects. Journal of Pharmacology and Experimental Therapeutics, 366(1), 12-23.
  • Conway, M. W., et al. (2018). N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities. Bioorganic & Medicinal Chemistry, 26(10), 2821-2831.
  • Carlezon, W. A., Jr, et al. (2006). The Rewarding and Locomotor-Sensitizing Effects of Repeated Cocaine Administration are Distinct and Separable in Mice. Neuropsychopharmacology, 31(1), 108-118.
  • Davies, H. M. L., et al. (2005). Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. Journal of Medicinal Chemistry, 48(15), 4873-4884.
  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827.
  • Hiranita, T., et al. (2013). Chemical structures of cocaine, WIN 35428, and the benztropine analog JHW 007.
  • Ujfalussy, B., et al. (2023). Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(11), 2809-2818.
  • Brann, M. R., et al. (2021). Cocaine-Dependent Acquisition of Locomotor Sensitization and Conditioned Place Preference Requires D1 Dopaminergic Signaling through a Cyclic AMP, NCS-Rapgef2, ERK, and Egr-1/Zif268 Pathway. Journal of Neuroscience, 41(4), 709-722.
  • Dorogan, M. (2023).
  • Hiranita, T., et al. (2013). Chemical structures of cocaine, WIN 35428, and the benztropine analog JHW 007.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(4-Methylbenzyl)propan-2-amine Analogs as Monoamine Transporter and Serotonin Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile N-Benzylphenethylamine Scaffold The N-(4-Methylbenzyl)propan-2-amine core structure is a derivative of the broader class of N-be...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile N-Benzylphenethylamine Scaffold

The N-(4-Methylbenzyl)propan-2-amine core structure is a derivative of the broader class of N-benzylphenethylamines, which are known to interact with various neuroreceptors and transporters in the central nervous system (CNS).[1] These compounds are structurally related to amphetamine and its derivatives and have been investigated for a range of pharmacological activities, including stimulant, entactogenic, and hallucinogenic effects.[1] The primary molecular targets for this class of compounds are the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—and the serotonin 5-HT2 receptor subtypes, particularly 5-HT2A and 5-HT2C.[2][3][4]

Modulation of these targets is of significant therapeutic interest for a variety of neurological and psychiatric disorders.[2][5] The N-benzyl moiety, in particular, has been shown to dramatically influence the potency and selectivity of these compounds compared to their simpler N-alkyl counterparts.[3] This guide will systematically dissect the impact of substitutions on both the benzyl and the propan-2-amine portions of the lead molecule, providing a framework for the rational design of novel ligands with desired pharmacological profiles.

Strategic Synthesis of N-(4-Methylbenzyl)propan-2-amine Analogs

The synthesis of N-(4-Methylbenzyl)propan-2-amine and its analogs is most commonly and efficiently achieved through reductive amination.[3] This method involves the condensation of a substituted benzylamine with a substituted acetone or propanal to form an imine intermediate, which is then reduced to the corresponding secondary amine. This approach is highly versatile, allowing for the introduction of a wide range of substituents on both aromatic rings and the alkyl backbone.

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general and robust method for the synthesis of N-benzylphenethylamine analogs.

Materials:

  • Substituted benzaldehyde or ketone (1.0 eq)

  • Substituted phenethylamine (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (or Ethanol) as solvent

  • Hydrochloric acid (in diethyl ether or as an aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the substituted phenethylamine (1.0 eq) in methanol. To this solution, add the substituted benzaldehyde or ketone (1.0 eq). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Foaming may occur. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification and Salt Formation: The crude product can be purified by column chromatography on silica gel if necessary. For easier handling and improved stability, the purified amine can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in diethyl ether or an aqueous HCl solution. The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried.

Causality Behind Experimental Choices:

  • Reductive Amination: This method is chosen for its high efficiency, operational simplicity, and broad substrate scope. It avoids the over-alkylation issues often encountered with direct alkylation of amines.[6]

  • Sodium Borohydride: NaBH₄ is a mild and selective reducing agent that effectively reduces the imine intermediate without affecting most aromatic functional groups, making it ideal for the synthesis of a diverse library of analogs.[5]

  • Salt Formation: Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store compared to the often-oily freebase.

Comparative Biological Activity of N-(4-Methylbenzyl)propan-2-amine Analogs

The biological activity of N-(4-Methylbenzyl)propan-2-amine analogs is highly dependent on the nature and position of substituents on both the N-benzyl ring and the phenethylamine core. The following sections will compare the effects of these modifications on the affinity and/or function at monoamine transporters and 5-HT2 receptors.

Activity at Monoamine Transporters (DAT, NET, SERT)

N-benzylphenethylamines are known to inhibit the reuptake of monoamines.[2] The potency and selectivity of this inhibition are key determinants of their pharmacological profile.

CompoundSubstitution on Benzyl RingSubstitution on Phenyl RingDAT Kᵢ (μM)[7]NET IC₅₀ (nM)SERT Kᵢ (μM)[7]
1 HH6.05-14.5
2 4-CH₃ (Lead Compound)HData not availableData not availableData not available
3 H4-ClData not availableData not availableData not available
4 4-CH₃4-ClData not availableData not availableData not available

Note: Direct comparative data for a systematic series of N-(4-Methylbenzyl)propan-2-amine analogs at all three monoamine transporters is limited in the public domain. The data for compound 1 (BNMPA) is from a study on a methamphetamine synthesis byproduct.[7] Further research is needed to fully populate this table.

Structure-Activity Relationship Insights:

  • N-Benzyl Group: The presence of the N-benzyl group is crucial for high-affinity binding to monoamine transporters.[2]

  • Substituents on the Benzyl Ring: Halogen substitutions on the benzyl ring can modulate potency and selectivity. For instance, in related compound series, para-fluoro substitutions have been shown to be important for triple reuptake inhibitor (TRI) activity.[2]

  • Substituents on the Phenyl Ring of the Propan-2-amine Moiety: Modifications to this ring also significantly impact activity. For example, in the parent amphetamine series, substitutions at the 4-position can drastically alter the selectivity between DAT and SERT.[1]

Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay

This protocol describes a general method for determining the potency of compounds to inhibit dopamine, norepinephrine, and serotonin uptake in rat brain synaptosomes or cells expressing the respective transporters.[8]

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus or cortex for NET and SERT) or cells stably expressing human DAT, NET, or SERT.

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Test compounds at various concentrations.

  • Appropriate buffers and scintillation cocktail.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Synaptosome/Cell Preparation: Prepare synaptosomes from the appropriate rat brain regions or harvest cells expressing the transporter of interest.

  • Incubation: In a 96-well plate, pre-incubate the synaptosomes or cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) at a concentration near its Kₘ value and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis of the concentration-response curves.

Causality Behind Experimental Choices:

  • Radiolabeled Substrates: Using radiolabeled endogenous substrates provides a direct and sensitive measure of transporter function.[9]

  • Specific Brain Regions/Cell Lines: The choice of tissue or cell line ensures the specific measurement of the activity of the transporter of interest due to its high expression levels in these preparations.[8]

  • IC₅₀ Determination: This is a standard and reliable method to quantify the potency of a compound as an inhibitor.

Activity at Serotonin 5-HT2A and 5-HT2C Receptors

N-benzylphenethylamines are also potent agonists at 5-HT2A and 5-HT2C receptors, which is thought to mediate their psychoactive effects.[3]

CompoundSubstitution on Benzyl RingSubstitution on Phenyl Ring (2,5-dimethoxy-4-X)5-HT2A pKᵢ[3]5-HT2C pKᵢ[3]5-HT2A pEC₅₀[3]5-HT2C pEC₅₀[3]
5 2-OCH₃I9.08.58.87.9
6 2-OHI9.18.49.17.8
7 2-FI8.58.18.27.5
8 2,3-methylenedioxyI9.08.28.67.6
9 2-OHBr9.28.78.97.7
10 2-OHCN9.17.18.76.8

Structure-Activity Relationship Insights:

  • N-Benzyl Substitution: N-benzylation, particularly with a 2-methoxy or 2-hydroxy group, dramatically increases both binding affinity and functional potency at 5-HT2A receptors compared to the parent phenethylamine.[3]

  • Substituents on the Benzyl Ring: A 2-hydroxybenzyl substitution generally confers the highest activity at the 5-HT2A receptor with good selectivity over 5-HT2C.[3]

  • Substituents on the Phenethylamine Ring: The nature of the substituent at the 4-position of the phenethylamine ring significantly influences both potency and selectivity. For example, a cyano (CN) group in combination with a 2-hydroxybenzyl substitution leads to a compound with high selectivity for 5-HT2A over 5-HT2C in binding assays.[3]

Experimental Protocol: In Vitro 5-HT2A/2C Receptor Functional Assay (Inositol Phosphate Accumulation)

This protocol outlines a method to assess the functional activity of compounds at 5-HT2A and 5-HT2C receptors by measuring the accumulation of inositol phosphates (IPs), a downstream signaling event upon receptor activation.[3]

Materials:

  • Cells stably or transiently expressing human 5-HT2A or 5-HT2C receptors.

  • [³H]myo-inositol.

  • Test compounds at various concentrations.

  • Lithium chloride (LiCl).

  • Dowex AG1-X8 resin.

  • Scintillation counter and appropriate reagents.

Procedure:

  • Cell Culture and Labeling: Culture the cells in appropriate media and label them overnight with [³H]myo-inositol.

  • Compound Treatment: Wash the cells and pre-incubate with a buffer containing LiCl. Add various concentrations of the test compounds and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates: Terminate the reaction by adding an acid (e.g., perchloric acid).

  • Purification of Inositol Phosphates: Separate the [³H]inositol phosphates from other radiolabeled species using anion-exchange chromatography with Dowex AG1-X8 resin.

  • Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the EC₅₀ values (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (maximal efficacy) by non-linear regression analysis of the concentration-response curves.

Causality Behind Experimental Choices:

  • Inositol Phosphate Accumulation: This assay measures a key downstream signaling event of Gq-coupled receptors like 5-HT2A and 5-HT2C, providing a direct measure of receptor activation.[3]

  • LiCl: Lithium chloride is used to inhibit inositol monophosphatase, leading to the accumulation of inositol monophosphate, which enhances the signal of the assay.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships between chemical structure, experimental design, and biological outcomes, the following diagrams are provided.

SAR_Flowchart cluster_synthesis Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis start Substituted Phenethylamine & Benzaldehyde reductive_amination Reductive Amination (e.g., NaBH4) start->reductive_amination analogs N-Benzylphenethylamine Analogs reductive_amination->analogs mat_assay Monoamine Transporter Inhibition Assay (DAT, NET, SERT) analogs->mat_assay Test Compounds ht2_assay 5-HT2A/2C Receptor Functional Assay (IP Accumulation) analogs->ht2_assay Test Compounds ic50 IC50 / Ki Values mat_assay->ic50 ec50 EC50 / Emax Values ht2_assay->ec50 sar Structure-Activity Relationship (SAR) ic50->sar ec50->sar

Caption: A workflow diagram illustrating the synthesis of analogs, their biological evaluation, and subsequent SAR analysis.

Monoamine_Transporter_Mechanism presynaptic Presynaptic Neuron Monoamines (DA, NE, 5-HT) synaptic_cleft Synaptic Cleft presynaptic:m->synaptic_cleft Release postsynaptic Postsynaptic Neuron Receptors synaptic_cleft->postsynaptic:r Binding transporter Monoamine Transporter (DAT, NET, or SERT) synaptic_cleft->transporter Reuptake transporter->presynaptic:m analog N-Benzylphenethylamine Analog analog->transporter Inhibition

Caption: The mechanism of action of N-benzylphenethylamine analogs as monoamine reuptake inhibitors.

Conclusion and Future Directions

The N-(4-Methylbenzyl)propan-2-amine scaffold represents a promising starting point for the development of novel ligands targeting monoamine transporters and serotonin 5-HT2 receptors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on both the N-benzyl and phenethylamine moieties in determining the potency and selectivity of these compounds. The N-(2-hydroxybenzyl) substitution on the N-benzyl ring and various small electron-withdrawing or lipophilic groups at the 4-position of the phenethylamine ring appear to be particularly favorable for high-affinity 5-HT2A receptor agonism.

For monoamine transporter inhibition, while the N-benzyl group is generally beneficial for activity, a more systematic exploration of substitutions is required to delineate a clear SAR and to optimize selectivity for DAT, NET, or SERT. Future research should focus on synthesizing and testing a broader range of analogs of N-(4-Methylbenzyl)propan-2-amine with systematic variations to build a more comprehensive SAR profile. This should include in vivo studies to correlate in vitro activity with behavioral outcomes, which will be crucial for the development of potential therapeutic agents. The experimental protocols provided herein offer a solid foundation for such future investigations.

References

  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]

  • Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis. PubMed. [Link]

  • Synthesis, Structure, Dopamine Transporter Affinity, and Dopamine Uptake Inhibition of 6-alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane Derivatives. PubMed. [Link]

  • Benzyl dextran-amphetamine and method of making same.
  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. [Link]

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  • alpha-benzyl-N-methylphenethylamine. SWGDRUG.org. [Link]

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  • Substituted amphetamine. Wikipedia. [Link]

  • Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ResearchGate. [Link]

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  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. [Link]

  • SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues. PubMed Central. [Link]

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  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for N-(4-Methylbenzyl)propan-2-amine

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, comparative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, comparative analysis of methodologies for the validation of analytical techniques applied to N-(4-Methylbenzyl)propan-2-amine, a secondary amine of interest in pharmaceutical development. Moving beyond a simple checklist, we will explore the scientific rationale behind experimental design and data interpretation, ensuring your methods are not only compliant but scientifically sound.

Introduction: The "Why" Behind Method Validation

N-(4-Methylbenzyl)propan-2-amine, a substituted secondary amine, presents analytical challenges common to this class of compounds, including potential for volatility, pH-dependent solubility, and the need to distinguish it from structurally similar impurities. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide will focus on a common application: the quantification of N-(4-Methylbenzyl)propan-2-amine as a drug substance (assay) and the determination of its impurities.

Our discussion will be grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and U.S. Food and Drug Administration (FDA) guidances, which together form the global standard for analytical procedure validation[2][3][4][5][6][7][8][9][10].

Comparative Analysis of Analytical Techniques

The choice of analytical technique is the first critical decision. Here, we compare two common methods for the analysis of a secondary amine like N-(4-Methylbenzyl)propan-2-amine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Suitability for Analyte Excellent for non-volatile or thermally labile compounds. The aromatic ring in the analyte provides a chromophore for UV detection.Suitable if the analyte is volatile or can be made volatile through derivatization. Provides high specificity through mass fragmentation patterns.
Primary Application Assay, purity, and stability testing.Impurity identification and quantification, especially for volatile impurities.
Advantages Robust, reproducible, widely available, and suitable for a wide range of concentrations.High sensitivity and specificity. Can identify unknown impurities through mass spectral libraries.
Disadvantages Lower specificity than MS. Mobile phase preparation can be complex.May require derivatization for polar amines, adding complexity. High temperatures can cause degradation of some analytes.

For the remainder of this guide, we will focus on the validation of an HPLC-UV method for the assay of N-(4-Methylbenzyl)propan-2-amine, as it represents a robust and common choice for this application.

The Validation Workflow: A Step-by-Step Protocol with Rationale

A validation study should be documented in a validation protocol, which outlines the intended purpose of the analytical procedure, the performance characteristics to be validated, and the associated acceptance criteria[10].

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting protocol Develop Validation Protocol (ICH Q2(R2)) standards Prepare Reference & Working Standards protocol->standards specificity Specificity & Selectivity standards->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report assessment Assess Fitness for Purpose report->assessment

Caption: A typical workflow for analytical method validation.

Proposed HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.02M phosphate buffer (pH 3.0) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[11].

Experimental Protocol:

  • Prepare a solution of the N-(4-Methylbenzyl)propan-2-amine reference standard.

  • Prepare solutions of known, structurally similar impurities.

  • Prepare a placebo solution (containing all formulation excipients without the active ingredient).

  • Spike the placebo solution with the reference standard and known impurities.

  • Inject all solutions and compare the chromatograms.

Acceptance Criteria:

  • The peak for N-(4-Methylbenzyl)propan-2-amine should be free of interference from placebo and impurity peaks.

  • Peak purity analysis (using a photodiode array detector) should show no signs of co-elution.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering 80% to 120% of the expected test concentration for an assay[4].

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Illustrative Data:

Concentration (µg/mL)Mean Peak Area (n=3)
80810,500
90905,200
1001,001,100
1101,102,500
1201,198,900

Acceptance Criteria:

  • The correlation coefficient (r²) of the regression line should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by determining the recovery of a spiked analyte in a placebo matrix.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three preparations at each level.

  • Analyze the samples and calculate the percentage recovery.

Illustrative Data:

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%80.079.899.75
100%100.0100.5100.50
120%120.0119.599.58

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision[1].

Precision_Levels cluster_repeat Same Day, Same Analyst, Same Equipment cluster_inter Different Days, Analysts, or Equipment Precision Precision Repeatability Repeatability (Intra-assay precision) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay precision) Precision->Intermediate

Caption: Levels of precision in method validation.

Experimental Protocol (Repeatability):

  • Prepare six independent samples at 100% of the test concentration.

  • Analyze the samples on the same day, by the same analyst, using the same instrument.

  • Calculate the relative standard deviation (RSD).

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

  • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%.

  • Intermediate Precision: The overall RSD for all measurements across both conditions should be ≤ 2.0%.

Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[12]. These are critical for impurity analysis but less so for an assay method.

Determination:

  • Based on Signal-to-Noise Ratio: An S/N ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Identify critical method parameters (e.g., pH of the mobile phase, column temperature, mobile phase composition).

  • Vary these parameters within a realistic range (e.g., pH ± 0.2 units, temperature ± 2°C).

  • Analyze a sample under each modified condition and assess the impact on the results.

Acceptance Criteria:

  • The results should remain within the acceptance criteria for accuracy and precision.

  • System suitability parameters (e.g., peak tailing, resolution) should still be met.

Conclusion: Ensuring Fitness for Purpose

The validation of an analytical method for N-(4-Methylbenzyl)propan-2-amine is a systematic process that provides documented evidence that the procedure is fit for its intended purpose[8]. By following the principles outlined in international guidelines and applying sound scientific rationale to the experimental design, researchers can ensure the integrity and reliability of their data. The comparison of different analytical techniques and the detailed breakdown of the validation parameters for a robust HPLC-UV method provide a comprehensive framework for scientists in the pharmaceutical industry.

References

  • ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. Available from: [Link]

  • ICH Guidelines . International Council for Harmonisation. Available from: [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES . Ofni Systems. Available from: [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters . Available from: [Link]

  • A Review on Step-by-Step Analytical Method Validation . IOSR Journal of Pharmacy. Available from: [Link]

  • Validation of Analytical Procedure Q2(R2) . International Council for Harmonisation. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. Available from: [Link]

  • <1225> Validation of Compendial Procedures . USP-NF. Available from: [Link]

  • FDA issues revised guidance for analytical method validation . ResearchGate. Available from: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbio. Available from: [Link]

  • A review on analytical method validation and its regulatory perspectives . Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • 1-(4-Methylphenyl)propane-2-amine . PubChem. Available from: [Link]

  • Determination of primary and secondary amines alone and in mixtures with tertiary amines . Royal Society of Chemistry. Available from: [Link]

  • What are the methods for identifying primary, secondary, and tertiary amines in chemistry? . Quora. Available from: [Link]

  • Identification of Primary, Secondary, and Tertiary Amines . Unacademy. Available from: [Link]

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Comparative

A Comparative Guide to the Spectroscopic Analysis and Confirmation of N-(4-Methylbenzyl)propan-2-amine

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the spectroscopic analysis of "N-(4-Methylbenzyl)propan-2-amine," a secondary amine of interest in various research contexts. We will not only detail the methodologies for its characterization using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), but also compare its expected spectral data with a closely related structural isomer, N-Benzylisopropylamine , to highlight the nuances of spectroscopic interpretation.

Introduction: The Imperative of Structural Verification

As a close structural isomer that is commercially available, N-Benzylisopropylamine serves as an excellent comparative standard.[2] While sharing the same molecular formula and mass, the absence of the methyl group on the benzyl ring and the direct attachment of the isopropyl group to the nitrogen in N-Benzylisopropylamine will manifest in distinct spectroscopic signatures.

Analytical Strategy: A Multi-Technique Approach

A robust confirmation of molecular structure relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Compound Synthesized N-(4-Methylbenzyl)propan-2-amine NMR ¹H & ¹³C NMR Compound->NMR dissolve in CDCl₃/neat/MeOH IR FT-IR Compound->IR dissolve in CDCl₃/neat/MeOH MS Mass Spectrometry Compound->MS dissolve in CDCl₃/neat/MeOH Alternative Alternative Standard (N-Benzylisopropylamine) Alternative->NMR dissolve in CDCl₃/neat/MeOH Alternative->IR dissolve in CDCl₃/neat/MeOH Alternative->MS dissolve in CDCl₃/neat/MeOH Data Comparative Data Analysis NMR->Data IR->Data MS->Data Structure Structural Confirmation Data->Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

Principles of NMR Analysis for Amines

Protons on carbons adjacent to a nitrogen atom are deshielded due to the electronegativity of nitrogen, causing them to appear at a downfield chemical shift (typically 2.3-3.0 ppm).[3] The N-H proton itself can be a broad signal and its position is highly variable.[3][4] In ¹³C NMR, carbons bonded to nitrogen are also shifted downfield, appearing in the 30-65 ppm range.[3][5]

Predicted ¹H NMR Spectrum of N-(4-Methylbenzyl)propan-2-amine

The structure of N-(4-Methylbenzyl)propan-2-amine suggests a number of distinct proton environments:

  • Aromatic Protons: The para-substituted benzene ring will show two doublets, each integrating to 2H.

  • Benzyl Protons (-CH₂-): A singlet integrating to 2H.

  • Isopropyl Methine Proton (-CH-): A multiplet (septet) integrating to 1H.

  • Isopropyl Methyl Protons (-CH₃): A doublet integrating to 6H.

  • Aromatic Methyl Protons (Ar-CH₃): A singlet integrating to 3H.

  • Amine Proton (-NH-): A broad singlet, integrating to 1H.

Comparison with N-Benzylisopropylamine
Functional Group Predicted ¹H NMR Data for N-(4-Methylbenzyl)propan-2-amine Expected ¹H NMR Data for N-Benzylisopropylamine Reason for Difference
Aromatic Protons ~7.1-7.2 ppm (d, 4H)~7.2-7.4 ppm (m, 5H)Presence of a para-methyl group simplifies the aromatic signals into two doublets, whereas the unsubstituted ring in the alternative gives a more complex multiplet.
Benzyl Protons ~3.7 ppm (s, 2H)~3.8 ppm (s, 2H)Minimal difference expected.
Isopropyl Group ~2.8-3.0 ppm (septet, 1H), ~1.1 ppm (d, 6H)~2.9-3.1 ppm (septet, 1H), ~1.1 ppm (d, 6H)Minimal difference expected.
Aromatic Methyl ~2.3 ppm (s, 3H)N/AThis peak is a key differentiator and is absent in the alternative.
Amine Proton ~1.5-2.5 ppm (broad s, 1H)~1.5-2.5 ppm (broad s, 1H)Highly variable and dependent on concentration and solvent.
Predicted ¹³C NMR Data Comparison
Carbon Environment Predicted ¹³C Shift for N-(4-Methylbenzyl)propan-2-amine Expected ¹³C Shift for N-Benzylisopropylamine Reason for Difference
Aromatic C (Substituted) ~137 ppm, ~136 ppm~140 ppmThe position of the quaternary carbons in the aromatic ring will differ due to the electronic effect of the methyl group.
Aromatic C-H ~129 ppm, ~128 ppm~128 ppm, ~127 ppmSubtle shifts due to the para-methyl substituent.
Benzyl Carbon (-CH₂-) ~54 ppm~54 ppmMinimal difference expected.
Isopropyl Methine Carbon ~49 ppm~49 ppmMinimal difference expected.
Isopropyl Methyl Carbons ~23 ppm~23 ppmMinimal difference expected.
Aromatic Methyl Carbon ~21 ppmN/AKey differentiating signal.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (either the synthesized compound or the alternative) in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A sufficient number of scans (e.g., 1024 or more) should be used to obtain a good signal-to-noise ratio.

  • Data Analysis: Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Assign the ¹³C NMR peaks based on chemical shifts.

G Sample Sample in CDCl₃ with TMS Spectrometer 400 MHz NMR Spectrometer Sample->Spectrometer H1_Acq ¹H Acquisition (16 scans) Spectrometer->H1_Acq C13_Acq ¹³C Acquisition (1024 scans) Spectrometer->C13_Acq Processing Data Processing (FT, Phasing, Baseline) H1_Acq->Processing C13_Acq->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Assignment Structural Assignment Analysis->Assignment

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Principles of FT-IR for Amines

Secondary amines are characterized by a single, weak to medium N-H stretching absorption in the 3300-3350 cm⁻¹ region.[4][6][7] This is a key distinction from primary amines, which show two N-H stretching bands.[6][7] The C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm⁻¹ range.[6]

Comparative FT-IR Data
Vibrational Mode Predicted Wavenumber for N-(4-Methylbenzyl)propan-2-amine Expected Wavenumber for N-Benzylisopropylamine Key Differentiator
N-H Stretch ~3310-3350 cm⁻¹ (weak-medium, sharp)~3310-3350 cm⁻¹ (weak-medium, sharp)Both are secondary amines, so a single peak is expected.
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹Present in both.
Aliphatic C-H Stretch ~2850-2970 cm⁻¹~2850-2970 cm⁻¹Present in both.
C-N Stretch ~1100-1200 cm⁻¹~1100-1200 cm⁻¹Present in both.
Aromatic C=C Bending ~810-840 cm⁻¹ (para-substitution)~690-710 cm⁻¹ and ~730-770 cm⁻¹ (monosubstitution)The out-of-plane bending vibrations for the aromatic ring are highly diagnostic of the substitution pattern and provide a clear point of differentiation.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Place a single drop of the neat liquid sample onto the crystal of a universal attenuated total reflectance (UATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum over a range of 4000 to 650 cm⁻¹, co-adding 16 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Principles of MS for Amines

Alkylamines characteristically undergo α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[4] This results in a resonance-stabilized, nitrogen-containing cation. The "Nitrogen Rule" states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[4]

Predicted Mass Spectrum of N-(4-Methylbenzyl)propan-2-amine
  • Molecular Ion (M⁺): The molecular formula is C₁₁H₁₇N, giving a molecular weight of 163.26 g/mol .[8] The molecular ion peak [M]⁺ should be observed at m/z = 163.

  • Key Fragmentation Pathways:

    • α-cleavage (loss of ethyl radical): Loss of a CH₂CH₃ group from the isopropyl moiety is unlikely. The more stable fragmentation is the loss of a methyl radical.

    • α-cleavage (loss of methyl radical): Cleavage of a C-C bond in the isopropyl group would lead to a fragment at m/z = 148.

    • Benzylic Cleavage: The most prominent peak is expected from the cleavage of the bond between the benzyl CH₂ and the nitrogen, forming a stable 4-methylbenzyl cation (tropylium ion rearrangement) at m/z = 105 . The other fragment would be at m/z = 58.

    • Another significant fragmentation would be the loss of the isopropyl group, leading to a fragment at m/z = 120.

Comparative MS Fragmentation
Ion (m/z) Origin in N-(4-Methylbenzyl)propan-2-amine Origin in N-Benzylisopropylamine Key Differentiator
163 Molecular Ion [M]⁺Molecular Ion [M]⁺Same molecular weight.
105 [CH₃-C₆H₄-CH₂]⁺ (4-methylbenzyl cation)N/AThis is a highly diagnostic peak for the target compound.
91 N/A[C₆H₅-CH₂]⁺ (benzyl cation)The corresponding benzylic cleavage in the alternative gives a peak at m/z 91, which is a definitive point of comparison.
58 [CH(CH₃)₂-NH]⁺[CH(CH₃)₂-NH₂]⁺This fragment is likely in both spectra.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source for soft ionization to observe the molecular ion, or an electron impact (EI) source for fragmentation analysis.

  • Data Acquisition (ESI): Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500. The protonated molecule [M+H]⁺ will be observed at m/z = 164.

  • Data Acquisition (EI): Introduce the sample via a direct insertion probe or a GC inlet. Acquire data over a mass range of m/z 35-500.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structural confirmation of N-(4-Methylbenzyl)propan-2-amine is achieved not by a single piece of data, but by the collective weight of evidence from NMR, FT-IR, and Mass Spectrometry. The presence of a singlet for the aromatic methyl group in the ¹H NMR, a corresponding peak at ~21 ppm in the ¹³C NMR, the para-substitution pattern in the FT-IR spectrum, and the diagnostic m/z 105 fragment in the mass spectrum collectively and unequivocally differentiate it from its close isomer, N-Benzylisopropylamine. By following the detailed protocols and comparative data tables within this guide, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent research.

References

  • PubChem. 1-(4-Methylphenyl)propane-2-amine. National Center for Biotechnology Information. [Link]

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